2-Carbomethoxy-3-tropinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMSGQRTGSYOG-CSTAXXSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1C(C(=O)C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of 2-Carbomethoxy-3-tropinone: A Keystone in Alkaloid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The history of 2-Carbomethoxy-3-tropinone (2-CMT) is intrinsically linked to the groundbreaking early 20th-century research into the structure and synthesis of tropane (B1204802) alkaloids, most notably cocaine. This technical guide provides a comprehensive overview of the discovery of this pivotal intermediate, detailing the key synthetic methodologies, experimental protocols, and quantitative data that marked this significant era in organic chemistry.
Historical Context: The Quest for Synthetic Cocaine
The elucidation of the structure of cocaine and its subsequent total synthesis was a major focus for chemists at the turn of the 20th century. At the forefront of this endeavor was Richard Willstätter, whose work laid the foundation for the synthesis of the tropane core. The journey to 2-CMT begins with the synthesis of its precursor, tropinone (B130398).
Two landmark syntheses of tropinone set the stage for the eventual discovery and preparation of 2-CMT:
-
Willstätter's arduous multi-step synthesis from cycloheptanone (B156872) (1901): This lengthy and low-yielding process, while a monumental achievement for its time, highlighted the significant challenges in constructing the bicyclic tropane skeleton.[1]
-
Robinson's elegant one-pot synthesis (1917): A biomimetic marvel, this reaction provided a much more efficient route to tropinone and is still considered a classic in total synthesis.[1][2]
The availability of tropinone paved the way for its conversion to 2-CMT, a key intermediate in Willstätter's first total synthesis of cocaine.[3]
Synthetic Methodologies and Experimental Protocols
This section details the key experimental procedures that led to the synthesis of tropinone and its subsequent conversion to this compound.
The Precursor: Syntheses of Tropinone
Richard Willstätter's first synthesis of tropinone, a key precursor to this compound, was a multi-step process starting from cycloheptanone. While groundbreaking, the overall yield was very low.[1][4]
Experimental Protocol:
The full 15-step synthesis is beyond the scope of this guide, but the key transformations involved:
-
Bromination of Cycloheptanone: Introduction of bromine atoms to the cycloheptanone ring.
-
Favorskii-type Ring Contraction: Formation of a bicyclic intermediate.
-
Ring Opening and Functional Group Manipulations: A series of reactions to introduce the nitrogen atom and form the tropane skeleton.
-
Oxidation: The final step to yield tropinone.
This laborious route underscored the need for a more efficient synthesis.
In 1917, Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone that mimicked the presumed biosynthetic pathway.[1][2] This reaction is a classic example of a tandem reaction and a biomimetic synthesis.
Experimental Protocol:
-
Reactants: Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt).[1][2]
-
Solvent: Typically water, with the reaction proceeding at or near physiological pH.
-
Procedure:
-
A solution of succindialdehyde is prepared.
-
Methylamine (often as the hydrochloride salt) is added to the solution.
-
Acetonedicarboxylic acid or its calcium salt is then introduced.
-
The mixture is allowed to react at room temperature for an extended period (e.g., three days).[5]
-
The reaction mixture is then acidified and heated to facilitate the decarboxylation of the intermediate tropinone-2,4-dicarboxylic acid to yield tropinone.
-
The tropinone is isolated, often via steam distillation or extraction.[6]
-
The Discovery: Synthesis of this compound from Tropinone
The conversion of tropinone to this compound was a critical step in Willstätter's synthesis of cocaine and marks the formal "discovery" of this important intermediate. The process involves the introduction of a carbomethoxy group at the C-2 position of the tropinone ring.
Experimental Protocol:
This protocol is based on the carboxylation of tropinone followed by esterification.
-
Formation of the Sodium Enolate of Tropinone:
-
Tropinone is dissolved in an anhydrous, inert solvent such as toluene.
-
Sodium metal is added to the solution, and the mixture is heated to form the sodium enolate of tropinone.[3]
-
-
Carboxylation:
-
A stream of dry carbon dioxide gas is passed through the reaction mixture.
-
The enolate acts as a nucleophile, attacking the CO₂ to form the sodium salt of 2-carboxytropinone.[3]
-
-
Acidification:
-
The reaction is quenched with a weak acid to neutralize any unreacted sodium.
-
The mixture is then acidified to protonate the carboxylate, yielding 2-carboxytropinone.[3]
-
-
Esterification to this compound:
-
The resulting 2-carboxytropinone is then esterified. A common method involves reacting it with dimethyl carbonate in the presence of a strong base like sodium hydride.
-
Detailed Procedure: Under an argon atmosphere, dimethyl carbonate (2.2 equivalents) is dissolved in cyclohexane (B81311). Sodium hydride (2 equivalents) is slowly added, and the mixture is heated to 70°C. A solution of tropinone (1 equivalent) in cyclohexane is then slowly added, and the temperature is raised to reflux for approximately 30 minutes. A catalytic amount of methanol (B129727) is carefully added, and the mixture is refluxed for an additional 4 hours. After cooling, the reaction is quenched with an aqueous ammonium (B1175870) chloride solution and extracted. The organic phase is dried and concentrated to yield this compound.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic transformations in the historical discovery of this compound.
| Transformation | Reactants | Reagents/Conditions | Reported Yield | Reference |
| Tropinone Synthesis | ||||
| Cycloheptanone → Tropinone | Cycloheptanone | Multi-step synthesis | 0.75% (overall) | [1][4] |
| Succinaldehyde + Methylamine + Acetonedicarboxylic acid → Tropinone | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | One-pot, aqueous solution, pH ~5-7 | 17% (initial), >90% (improved) | [1][2] |
| This compound Synthesis | ||||
| Tropinone → 2-Carboxytropinone | Tropinone, Carbon Dioxide | Sodium metal | 82% | [3] |
| Tropinone → this compound | Tropinone, Dimethyl Carbonate | Sodium hydride, Cyclohexane, Reflux | 89% |
Characterization of this compound
While detailed spectroscopic data from the early 20th century is not available, modern analytical techniques have been used to characterize this compound.
| Spectroscopic Data | |
| ¹H NMR | Data not consistently available in the searched literature. |
| ¹³C NMR | Data not consistently available in the searched literature. |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 197 |
| Infrared (IR) | Data not consistently available in the searched literature. |
Visualizations
The following diagrams illustrate the key historical and chemical pathways described in this guide.
Caption: Historical development of this compound synthesis.
Caption: Reaction mechanism of Robinson's one-pot tropinone synthesis.
Caption: Experimental workflow for the synthesis of 2-CMT from tropinone.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
The Natural Occurrence of 2-Carbomethoxy-3-tropinone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbomethoxy-3-tropinone, also known as methylecgonone, is a pivotal intermediate in the biosynthesis of cocaine and other tropane (B1204802) alkaloids.[1][2] Its natural occurrence is predominantly associated with plants of the Erythroxylaceae family, most notably Erythroxylum coca. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies related to this compound in plants, with a focus on delivering actionable data and detailed protocols for the scientific community. While some literature suggests its presence in the Solanaceae family, the primary and well-documented source remains within the Erythroxylaceae lineage.[1][3]
Natural Occurrence and Biosynthesis
This compound is a transient but crucial precursor in the metabolic pathway leading to cocaine.[4] Its formation represents a key branching point in tropane alkaloid biosynthesis, distinguishing the pathways in Erythroxylaceae from those in Solanaceae.[5] In Erythroxylum coca, the biosynthesis of this compound is a multi-step process that occurs in the above-ground parts of the plant, particularly in young, expanding leaves.[1][5] This localization contrasts with the root-centric biosynthesis of tropane alkaloids observed in the Solanaceae family.[5]
The biosynthesis of the tropane ring system in Erythroxylum coca has been shown to have evolved independently from that in the Solanaceae family.[5][6] A key enzymatic step in the formation of the characteristic 2-carbomethoxy moiety is catalyzed by a SABATH family methyltransferase.[6][7] Following the formation of the tropinone (B130398) ring, the reduction of the 3-keto group of this compound is stereospecifically catalyzed by methylecgonone reductase (MecgoR), an enzyme belonging to the aldo-keto reductase family.[1][5] This reaction yields methylecgonine (B8769275) (2-carbomethoxy-3β-tropine), the immediate precursor to cocaine.[1][5] The highest levels of MecgoR activity, protein, and gene transcripts are found in the young leaves of E. coca, indicating this as the primary site of this compound conversion.[1][5]
Biosynthetic Pathway of this compound and its Conversion to Cocaine
Quantitative Data
Precise quantitative data for this compound in plant tissues is scarce due to its nature as a metabolic intermediate. However, the relative abundance of biosynthetic enzymes and gene transcripts provides a strong indication of its concentration in different plant organs.
| Plant Species | Plant Part | Analyte | Relative Abundance/Activity | Reference |
| Erythroxylum coca | Young, expanding leaves (Stage 1 & 2) | MecgoR Enzyme Activity | Highest | [1] |
| Erythroxylum coca | Young, expanding leaves (Stage 1 & 2) | MecgoR Protein Level | Highest | [1] |
| Erythroxylum coca | Young, expanding leaves (Stage 1 & 2) | MecgoR Gene Transcript Level | Highest | [1] |
| Erythroxylum coca | Mature leaves (Stage 3) | MecgoR Protein Level | Not detected | [1] |
| Erythroxylum coca | Flowers | MecgoR Protein Level | Moderate | [1] |
| Erythroxylum coca | Stems | MecgoR Protein Level | Low | [1] |
| Erythroxylum coca | Roots | MecgoR Protein Level | Not detected | [1] |
Experimental Protocols
The following section details a generalized protocol for the extraction and analysis of this compound from plant material, based on established methods for tropane alkaloid extraction.
Extraction of this compound from Erythroxylum coca Leaves
This protocol is adapted from methodologies used for the extraction of tropane alkaloids.[8][9]
1. Materials and Reagents:
-
Fresh or dried leaves of Erythroxylum coca
-
Methanol
-
Sulfuric acid (0.5 M)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
pH meter
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[10]
2. Procedure:
-
Sample Preparation: Grind dried leaf material to a fine powder. For fresh leaves, homogenize with a blender.
-
Extraction:
-
To 10 g of powdered leaf material, add 100 mL of an extraction solvent mixture of chloroform:methanol:ammonium hydroxide (15:5:1 v/v/v).[9]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract and repeat the extraction process on the plant residue twice more.
-
Combine the filtrates.
-
-
Acid-Base Partitioning:
-
Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of 0.5 M sulfuric acid.
-
Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Adjust the pH of the aqueous phase to approximately 10 with 25% ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
-
Concentration and Purification:
-
Filter the dried chloroform extract and evaporate to dryness.
-
The crude extract can be further purified using Solid-Phase Extraction (SPE). Dissolve the residue in a suitable solvent and apply to a pre-conditioned SPE cartridge. Elute with an appropriate solvent system to isolate the target analyte.[10]
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and a suitable internal standard. The exact m/z transitions would need to be determined using a pure standard.
Experimental Workflow Diagram
Conclusion
This compound is a naturally occurring alkaloid of significant interest due to its central role in cocaine biosynthesis within Erythroxylum coca. Understanding its formation, localization, and quantification is crucial for researchers in phytochemistry, drug discovery, and forensic science. The provided biosynthetic pathway, quantitative insights, and detailed experimental protocols offer a solid foundation for further scientific investigation into this important plant metabolite. The independent evolution of tropane alkaloid biosynthesis in Erythroxylaceae highlights the fascinating diversity of plant secondary metabolism and presents opportunities for novel bioengineering approaches.[5][6]
References
- 1. pnas.org [pnas.org]
- 2. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 3. This compound | 36127-17-0 | FC29313 [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Carbomethoxy-3-tropinone: Chemical Properties, Structure, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Carbomethoxy-3-tropinone (2-CMT) is a pivotal intermediate in the biosynthesis of tropane (B1204802) alkaloids, most notably cocaine and its analogues.[1][2] Its unique bicyclic structure and strategic functional groups make it a valuable precursor in synthetic organic chemistry and a subject of significant interest in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the synthesis and purification of this compound. Furthermore, it elucidates its role in the biosynthetic pathway of tropane alkaloids, offering valuable insights for researchers in medicinal chemistry and drug development.
Chemical Properties and Structure
This compound is a tropinone (B130398) derivative characterized by a carbomethoxy group at the 2-position of the tropane ring.[3] It is a white to off-white crystalline solid under standard conditions.[4]
Tabulated Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][5][6][7] |
| Molecular Weight | 197.23 g/mol | [1][6][8] |
| IUPAC Name | methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | [1] |
| CAS Number | 36127-17-0 | [5][6] |
| Melting Point | 104-109.5 °C | [1][9][10] |
| Boiling Point | 294.1 °C at 760 mmHg | [9][11][12] |
| Density | 1.173 g/cm³ | [11][12] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [4] |
| SMILES | CN1C2CCC1C(C(=O)C2)C(=O)OC | [1] |
| InChI Key | WXEMSGQRTGSYOG-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure of this compound consists of a tropane skeleton, which is an 8-azabicyclo[3.2.1]octane ring system. An N-methyl group is attached to the nitrogen atom. A ketone group is present at the 3-position, and a carbomethoxy group (-COOCH₃) is attached to the 2-position. The presence of both a β-keto ester functionality allows it to exist in equilibrium with its keto-enol tautomer.[1]
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound.
This method involves the carbomethoxylation of tropinone using a strong base and a suitable methylating agent.[3]
Materials:
-
Tropinone
-
Dimethyl carbonate
-
Sodium hydride (NaH)
-
Methanol (catalytic amount)
-
Aqueous ammonium (B1175870) chloride solution
-
Chloroform
-
Magnesium sulfate
Procedure:
-
Under an inert argon atmosphere, dissolve dimethyl carbonate (2.2 equivalents) in cyclohexane.
-
Slowly add sodium hydride (2 equivalents) to the solution and heat the mixture to 70 °C.
-
Slowly add a solution of tropinone (1 equivalent) in cyclohexane to the reaction mixture.
-
Increase the temperature to reflux and continue for approximately 30 minutes.
-
Carefully add a catalytic amount of methanol.
-
Maintain the reflux for 4 hours.
-
After cooling to room temperature, quench the reaction with an aqueous ammonium chloride solution.
-
Extract the aqueous phase with chloroform.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a deep brown, oily product (yield: ~89%).[3]
This route, a modification of the Robinson-Willstätter synthesis, involves the reaction of the monomethyl ester of acetonedicarboxylic acid with methylamine (B109427) and succinaldehyde (B1195056).[1][4]
Materials:
-
1,3-Acetonedicarboxylate anhydride
-
Methanol
-
Methylamine
-
Succinaldehyde
-
Appropriate buffer solutions
Procedure:
-
Prepare the monomethyl ester of acetonedicarboxylic acid by the methanolysis of 1,3-acetonedicarboxylate anhydride.[4]
-
In a one-pot reaction, combine the monomethyl ester of acetonedicarboxylic acid, methylamine, and succinaldehyde in a buffered solution.
-
The reaction proceeds via a Mannich condensation to form the tropane ring system, yielding this compound.[4]
Purification
Crude this compound can be purified using acid-base extraction.
Procedure:
-
Dissolve the crude product in an organic solvent such as chloroform.
-
Extract the organic solution with an acidic aqueous solution (e.g., dilute HCl). The basic 2-CMT will move into the aqueous layer as its salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH or NH₄OH) to a pH of approximately 8-9.
-
Extract the free base back into an organic solvent like chloroform.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and evaporate the solvent to obtain purified this compound.[5]
Analytical Characterization
The purity and identity of this compound can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would show characteristic signals for the N-methyl group, the methoxy (B1213986) group of the ester, and the protons on the tropane ring. The chemical shifts and coupling patterns would be consistent with the bicyclic structure.
-
¹³C NMR spectroscopy would display distinct resonances for the carbonyl carbons of the ketone and the ester, the N-methyl carbon, the methoxy carbon, and the carbons of the tropane skeleton.[13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the ketone C=O stretching vibration (typically around 1715 cm⁻¹) and the ester C=O stretching vibration (around 1735 cm⁻¹).[14]
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (m/z 197.23). Fragmentation patterns would be consistent with the tropane structure.[12]
Role in Biological Pathways and Experimental Workflows
This compound is a crucial intermediate in the biosynthesis of tropane alkaloids in plants of the Erythroxylaceae family, such as the coca plant.[2][8]
Biosynthesis of Cocaine
The following diagram illustrates the pivotal step in the cocaine biosynthesis pathway where this compound is involved.
Caption: Role of this compound in cocaine biosynthesis.
In this pathway, this compound undergoes a stereospecific reduction catalyzed by the enzyme methylecgonone reductase to form methylecgonine.[8] This is the penultimate step before the benzoylation that yields cocaine.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for the synthesis and analysis of 2-CMT.
Conclusion
This compound remains a molecule of high importance for both synthetic chemists and researchers in the life sciences. Its well-defined chemical properties and established synthetic routes make it an accessible precursor for the synthesis of complex tropane alkaloids and their analogues. A thorough understanding of its chemistry and biological role is essential for the advancement of research in areas such as drug addiction, neurological disorders, and the development of novel therapeutic agents. This guide provides a foundational resource for professionals working with this versatile chemical entity.
References
- 1. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 6. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 10. scribd.com [scribd.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Carbomethoxy-3-tropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbomethoxy-3-tropinone, a key synthetic intermediate in the production of cocaine and its analogs, is a tropane (B1204802) alkaloid derivative of significant interest in pharmaceutical and forensic sciences.[1] Its molecular structure, featuring a β-keto ester moiety, gives rise to a dynamic keto-enol tautomerism, influencing its reactivity and spectroscopic properties.[1] This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and quantification.
Molecular Structure and Tautomerism
This compound, with the chemical formula C₁₀H₁₅NO₃ and a molar mass of 197.23 g/mol , exists as a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a critical factor in its spectroscopic analysis, as the observed data often represent a mixture of both tautomers. The ratio of these tautomers can be influenced by factors such as solvent polarity.
Figure 1: Keto-enol tautomerism of this compound.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound and determining the keto-enol tautomer ratio. In a chloroform-d (B32938) (CDCl₃) solution, the compound exists predominantly in the keto form.
Table 1: ¹H NMR Spectral Data of this compound (Keto Form) in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.75 | s | 3H | -OCH₃ |
| 3.32 | t | 1H | Bridgehead proton |
| 2.75 | m | 1H | Tropane ring proton |
| 2.32 | s | 3H | N-CH₃ |
| 1.5-2.4 | m | 7H | Tropane ring protons |
Source: J. Med. Chem. 1994, 37, 2001-2010
Table 2: ¹³C NMR Spectral Data of a Related Tropinone (B130398) Derivative (Keto Form)
| Chemical Shift (δ) ppm | Assignment |
| 200–210 | C=O (keto) |
| 165 | C=O (ester) |
| 171–179 | C=N (imine - from a reaction intermediate) |
Note: Specific ¹³C NMR data for both tautomers of this compound is limited in the available literature. The data presented is for a structurally similar tropinone derivative and highlights the expected chemical shift regions for the key functional groups.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound. The spectra can reveal the presence of both the keto and enol forms. In a Nujol mull, the dihydrate of racemic this compound shows strong bands indicative of the enol form.[3]
Table 3: IR Spectral Data of this compound (Enol Form, Nujol Mull)
| Wavenumber (cm⁻¹) | Wavelength (µm) | Assignment |
| ~3390 | 2.95 | O-H stretch (enol) |
| ~1667 | 6.0 | C=O stretch (conjugated ester) |
Source: J. Org. Chem. 1957, 22, 1385-1394[3]
In chloroform (B151607) solution, the presence of both keto and enol structures is observed.[3] The carbonyl (C=O) stretching vibration for the keto form is expected in the range of 1715-1740 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is expected at m/z 197, corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Possible Fragment |
| 197 | [M]⁺ |
| 166 | [M - OCH₃]⁺ |
| 138 | [M - COOCH₃]⁺ |
| 94, 82 | Tropane ring fragments |
Note: The fragmentation pattern of tropane alkaloids is complex. The listed fragments are based on common fragmentation pathways for related compounds.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Nujol Mull): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste. Spread the paste between two salt plates (e.g., NaCl or KBr).[3]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Fragmentation Analysis: If using tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can aid in structural elucidation.
Synthesis Workflow
This compound can be synthesized via several routes. A common method involves the reaction of tropinone with a methylating agent for the carbomethoxy group, such as dimethyl carbonate, in the presence of a strong base like sodium hydride.[4]
Figure 2: Synthesis of this compound from Tropinone.
Caption: Synthesis of this compound from Tropinone.
Conclusion
The spectroscopic analysis of this compound is crucial for its unambiguous identification and for understanding its chemical behavior, particularly its keto-enol tautomerism. This guide provides a summary of the available spectroscopic data and general experimental protocols that can be applied to its analysis. Further research to obtain more detailed and specific spectroscopic data, especially for the individual tautomers, would be beneficial for the scientific community.
References
The intricate biosynthetic pathway of 2-carbomethoxy-3-tropinone in Erythroxylum coca is a testament to the evolutionary divergence of plant secondary metabolism. This technical guide provides an in-depth exploration of the core enzymatic steps leading to this key intermediate in cocaine production, tailored for researchers, scientists, and drug development professionals.
Core Biosynthetic Pathway: An Overview
The biosynthesis of 2-carbomethoxy-3-tropinone in Erythroxylum coca begins with the formation of the N-methyl-Δ¹-pyrrolinium cation from ornithine or arginine. This is followed by a series of enzymatic reactions that construct the characteristic tropane (B1204802) ring. Unlike the well-studied tropane alkaloid biosynthesis in the Solanaceae family, the pathway in E. coca has evolved independently, employing a unique set of enzymes to achieve a similar bicyclic core structure. The key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA), undergoes an oxidative cyclization and subsequent methylation to yield methylecgonone, which is then reduced to methylecgonine. The formation of this compound is a critical juncture in this pathway.
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of this compound. This information is crucial for understanding the efficiency and regulation of the pathway.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Kcat/Km (s⁻¹M⁻¹) | Specific Activity | Optimal pH | Optimal Temperature (°C) |
| Polyketide Synthase 1 | EnPKS1 | Malonyl-CoA | 3-oxo-glutaric acid | Similar to AaPYKS1 | Not Reported | Not Reported | Not Reported |
| Polyketide Synthase 2 | EnPKS2 | Malonyl-CoA | 3-oxo-glutaric acid | Similar to AaPYKS1 | Not Reported | Not Reported | Not Reported |
| Cytochrome P450 81AN15 | EnCYP81AN15 | S-MPOA | (+)-Ecgonone | Not Reported | Not Reported | Not Reported | Not Reported |
| Ecgonone Methyltransferase | EnMT4 | (+)-Ecgonone, SAM | Methylecgonone | Not Reported | Not Reported | 8.0 | 35 |
| Methylecgonone Reductase | EnMecgoR | Methylecgonone, NADPH | Methylecgonine | Not Reported | Not Reported | Not Reported | Not Reported |
| Cocaine Synthase | EnCS | Methylecgonine, Benzoyl-CoA | Cocaine | Not Reported | 4.03 pkat mg⁻¹ | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are essential for reproducing and building upon existing research.
Heterologous Expression and Purification of E. coca Enzymes
This protocol outlines the general steps for producing and purifying enzymes from E. coca for in vitro characterization.
-
Cloning and Expression Vector Construction: The open reading frame of the target gene (e.g., EnPKS1, EnCYP81AN15, EnMT4, EnMecgoR) is amplified from E. coca cDNA. The amplified product is then cloned into a suitable expression vector, such as pET28a for E. coli or pYES2 for yeast.
-
Heterologous Expression: The expression vector is transformed into a suitable host organism. For bacterial expression, E. coli strains like BL21(DE3) are commonly used. For enzymes requiring post-translational modifications, such as P450s, yeast (e.g., Saccharomyces cerevisiae) or insect cell expression systems are preferred.
-
Protein Purification:
-
Cells are harvested and lysed to release the recombinant protein.
-
The protein is purified from the crude lysate using affinity chromatography. If the protein is expressed with a His-tag, a nickel-NTA agarose (B213101) column is used.
-
The purity of the protein is assessed by SDS-PAGE.
-
Enzyme Assays
This assay is used to determine the activity of ecgonone methyltransferase.
-
Reaction Mixture Preparation: The assay is carried out in a 100-μL mixture containing:
-
Potassium phosphate (B84403) buffer (50 mM K₂HPO₄/KH₂PO₄, pH 8.0)
-
500 μM ecgonone
-
1 mM S-adenosylmethionine (SAM)
-
5 ng μL⁻¹ of the purified EnMT4 enzyme
-
-
Incubation: The reaction mixture is incubated at 35 °C for 10 minutes.
-
Reaction Quenching: The reaction is stopped by adding 100 μL of acetonitrile (B52724).
-
Product Analysis: The reaction products are analyzed by LC-MS. A YMC-Triart C₁₈ column (I.D. 4.6 mm × 250 mm) is used with a mobile phase of water with 0.1% formic acid (solvent A) and acetonitrile (solvent B). The products are eluted with 10% B for 6 minutes at a flow rate of 1.0 mL/min.
This assay can be adapted for EnPKS1 and EnPKS2.
-
Reaction Setup: The reaction mixture typically contains the purified PKS enzyme, the starter unit (if required), the extender unit (malonyl-CoA), and a suitable buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature.
-
Termination: The reaction is terminated by the addition of a quenching agent, such as an organic solvent or a strong acid.
-
Product Detection: The polyketide product is detected and quantified using methods like HPLC, LC-MS, or by using a fluorescent tag followed by fluorimetry.
LC-MS/MS Analysis of Tropane Alkaloids
This method is used for the sensitive and specific quantification of tropane alkaloids and their biosynthetic intermediates.
-
Sample Preparation:
-
Plant material is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Metabolites are extracted using a suitable solvent, often a mixture of methanol, acetonitrile, and water with an acid modifier (e.g., formic acid).
-
The extract is centrifuged to remove cell debris, and the supernatant is filtered before analysis.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is typically employed.
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for each target analyte.
-
Visualizing the Biosynthetic Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathways and experimental workflows.
Caption: Biosynthetic pathway of this compound in Erythroxylum coca.
Caption: General experimental workflow for enzyme characterization.
Caption: Workflow for LC-MS/MS analysis of tropane alkaloids.
The Central Role of 2-Carbomethoxy-3-tropinone in the Tropane Alkaloid Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal role of 2-Carbomethoxy-3-tropinone, also known as methylecgonone, in the biosynthesis of tropane (B1204802) alkaloids. Specifically, this document focuses on its crucial position as a key intermediate in the metabolic pathway leading to the production of cocaine in Erythroxylum coca. We will delve into the enzymatic conversion of this compound, detailing the responsible enzymes, their kinetic properties, and the stark evolutionary divergence of this pathway compared to that in Solanaceae species. This guide also presents detailed experimental protocols for the analysis, purification, and characterization of the key enzyme, methylecgonone reductase, and summarizes relevant quantitative data.
Introduction: The Tropane Alkaloid Biosynthetic Landscape
Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites found in various plant families, most notably the Solanaceae (e.g., atropine (B194438) and scopolamine) and the Erythroxylaceae (e.g., cocaine). While the core tropane ring structure is a shared feature, the biosynthetic pathways leading to the diverse array of these alkaloids have evolved independently, showcasing a fascinating example of convergent evolution in plant biochemistry.[1][2] At the heart of the cocaine biosynthetic pathway in Erythroxylum coca lies the intermediate, this compound. Its formation and subsequent stereospecific reduction are critical steps that define the unique chemical architecture of cocaine.
Biosynthesis of this compound
The biosynthesis of the tropane ring system originates from L-ornithine, which is decarboxylated to putrescine. Through a series of enzymatic reactions involving N-methylation and oxidation, the N-methyl-Δ¹-pyrrolinium cation is formed. This cation then condenses with a four-carbon unit derived from two molecules of malonyl-CoA to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. Subsequent cyclization, which is not yet fully elucidated, leads to the formation of the tropane ring. A key distinguishing feature of the pathway in Erythroxylum coca is the retention of a carboxyl group at the C-2 position, which is subsequently methylated to yield this compound.[3]
The Decisive Reduction Step: Methylecgonone Reductase
The fate of this compound is determined by the action of a highly specific reductase. This enzymatic step is a critical juncture, as it establishes the stereochemistry of the resulting alcohol, which is fundamental for the subsequent esterification and formation of the final alkaloid.
Methylecgonone Reductase (MecgoR)
In Erythroxylum coca, the enzyme responsible for the reduction of this compound is methylecgonone reductase (MecgoR) .[1][2] This enzyme belongs to the aldo-keto reductase (AKR) superfamily, a significant departure from the tropinone (B130398) reductases (TRs) found in Solanaceae species, which are members of the short-chain dehydrogenase/reductase (SDR) family.[1][2]
MecgoR catalyzes the stereospecific reduction of the 3-keto group of this compound to a 3β-hydroxyl group, yielding 2-carbomethoxy-3β-tropine (methylecgonine) .[1][2] This stereospecificity is crucial, as only the 3β-configuration is a substrate for the subsequent enzyme in the cocaine biosynthetic pathway, cocaine synthase.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.
| Table 1: Kinetic Parameters of Methylecgonone Reductase (MecgoR) | |
| Substrate | This compound |
| Enzyme | Methylecgonone Reductase (MecgoR) from E. coca |
| Km | Not Reported |
| Vmax | Not Reported |
| Enzyme Activity | 249.4 pkat (mg protein)-1 in young leaves |
| Table 2: Substrate Specificity of Methylecgonone Reductase (MecgoR) | |
| Substrate | Relative Activity (%) |
| This compound | 100 |
| Tropinone | Reduced to pseudotropine |
| Nortropinone | Lower reaction rate |
| 6-Hydroxytropinone | Lower reaction rate |
| NADH (as cofactor) | 14% of NADPH activity |
| Table 3: Kinetic Parameters of Cocaine Synthase | |
| Substrate | Methylecgonine |
| Enzyme | Cocaine Synthase from E. coca |
| Apparent Km (µM) | 160 ± 20 |
| Apparent kcat (s-1) | 0.49 ± 0.02 |
| kcat/Km (M-1s-1) | 3060 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and methylecgonone reductase.
Heterologous Expression and Purification of Recombinant Methylecgonone Reductase (MecgoR)
This protocol is adapted from general procedures for the expression and purification of aldo-keto reductases.
Objective: To produce and purify recombinant MecgoR for biochemical characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with MecgoR cDNA insert (e.g., pET vector with an N-terminal His-tag)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged MecgoR with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay.
Methylecgonone Reductase (MecgoR) Enzyme Activity Assay
Objective: To determine the enzymatic activity of MecgoR by monitoring the consumption of NADPH.
Materials:
-
Purified MecgoR enzyme
-
Assay buffer (100 mM Tris-HCl, pH 7.0)
-
This compound (substrate)
-
NADPH (cofactor)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of NADPH in assay buffer.
-
Set up the reaction mixture in a quartz cuvette containing:
-
Assay buffer to a final volume of 1 mL
-
NADPH to a final concentration of 150 µM
-
Purified MecgoR enzyme (e.g., 1-5 µg)
-
-
Initiate the reaction by adding this compound to a final concentration of 1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) for 5-10 minutes at a constant temperature (e.g., 30°C).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
-
Perform control reactions without the enzyme and without the substrate to account for non-enzymatic degradation.
Analysis of Tropane Alkaloids by GC-MS
Objective: To identify and quantify this compound and its product, methylecgonine, in biological samples.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas
-
Samples for analysis (e.g., plant extracts, enzyme assay reactions)
-
Internal standard (e.g., atropine-d3)
-
Extraction solvent (e.g., chloroform)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Sample Preparation:
-
Extract the alkaloids from the sample using chloroform (B151607) after basifying the aqueous solution with ammonium (B1175870) hydroxide.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate.
-
-
Derivatization (optional but recommended for improved chromatography):
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.
-
Quantify the analytes by creating a calibration curve using the internal standard method.
-
Conclusion and Future Perspectives
This compound stands as a linchpin in the biosynthesis of cocaine in Erythroxylum coca. Its formation and subsequent stereospecific reduction by methylecgonone reductase are defining steps that underscore the independent evolutionary trajectory of tropane alkaloid biosynthesis in the Erythroxylaceae. The elucidation of this pathway and the characterization of its enzymes, such as MecgoR, provide valuable insights for metabolic engineering efforts aimed at producing novel tropane alkaloids or enhancing the yield of medicinally important compounds. Further research is warranted to fully characterize the kinetic properties of MecgoR and to elucidate the upstream enzymatic machinery responsible for the formation of this compound. Such knowledge will not only deepen our understanding of plant secondary metabolism but also open new avenues for the biotechnological production of valuable pharmaceuticals.
References
- 1. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylecgonone reductase - Wikipedia [en.wikipedia.org]
- 3. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Carbomethoxy-3-tropinone: Synonyms, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Carbomethoxy-3-tropinone, a pivotal intermediate in the synthesis of tropane (B1204802) alkaloids, most notably cocaine and its analogues. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of psychoactive compounds and potential therapeutic agents.
Chemical Identity and Synonyms
This compound, with the CAS number 36127-17-0, is a bicyclic organic compound belonging to the tropinone (B130398) class.[1] Its structure features a tropane ring with a carbomethoxy group at the 2-position and a ketone at the 3-position. Due to its complex structure and varied use in organic synthesis, it is known by several alternative names and synonyms. A comprehensive list is provided in Table 1 for clear identification and cross-referencing in scientific literature and chemical databases.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name |
| Common Name | This compound |
| IUPAC Name | methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate[2][3] |
| Systematic IUPAC Name | Methyl (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Alternative Names | 2-(Methoxycarbonyl)-3-tropanone[1] |
| 2-Carbomethoxytropinone[4] | |
| Carbomethoxy-tropinone | |
| Carbmethoxy-tropinone | |
| Methyl 8-methyl-3-oxobicyclo[3.2.1]octane-2-carboxylate | |
| Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-4-carboxylate | |
| 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-methyl-3-oxo-, methyl ester[1] | |
| Registry Numbers | CAS: 36127-17-0[1] |
| PubChem CID: 251911, 13890823[5] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][5] |
| Molecular Weight | 197.23 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 104 °C (approx) | |
| Boiling Point | 294.1 °C at 760 mmHg | [6] |
| Density | 1.173 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | [7] |
Synthesis and Experimental Protocols
This compound is a key synthetic intermediate, and various methods for its preparation have been developed. One common and effective method involves the reaction of tropinone with dimethyl carbonate.
Synthesis of this compound from Tropinone
This protocol describes the synthesis of this compound via the carbomethoxylation of tropinone.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve dimethyl carbonate (2.2 equivalents) in cyclohexane (B81311).
-
Addition of Base: Slowly add sodium hydride (2.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 70°C.
-
Addition of Tropinone: Slowly add a solution of tropinone (1.0 equivalent) in cyclohexane to the heated mixture.
-
Reflux: Increase the temperature to reflux and maintain for approximately 30 minutes.
-
Catalyst Addition: Carefully add a catalytic amount of methanol (B129727) to the reaction mixture.
-
Continued Reflux: Continue to reflux the mixture for an additional 4 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous phase with chloroform.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oily product can be further purified by chromatography to obtain pure this compound.
A schematic of this synthesis workflow is provided below.
Biological Significance and Role in Drug Development
The primary significance of this compound lies in its role as a direct precursor to cocaine and a wide range of tropane alkaloid analogues.[4] These compounds are of significant interest to researchers and drug development professionals due to their potent effects on the central nervous system, particularly their interaction with monoamine transporters.
Precursor to Cocaine and Analogues
The chemical structure of this compound provides the core bicyclic tropane skeleton necessary for the synthesis of cocaine. The ketone at the 3-position can be stereoselectively reduced, and the carbomethoxy group at the 2-position is a key functional handle for further chemical modifications, including the introduction of the benzoyloxy group found in cocaine.
Mechanism of Action of Downstream Products: The Dopamine (B1211576) Transporter
The psychoactive effects of cocaine, a primary downstream product of this compound, are primarily mediated by its interaction with the dopamine transporter (DAT).[8] In a normal physiological state, the DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.
Cocaine acts as a dopamine reuptake inhibitor by binding to the DAT and blocking this reuptake process.[8][9] This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. This overstimulation of the brain's reward pathways is responsible for the euphoric effects associated with cocaine use.[8]
The signaling pathway affected by cocaine is illustrated in the diagram below.
Conclusion
This compound is a compound of immense importance in the fields of organic synthesis and medicinal chemistry. Its role as a key intermediate in the production of cocaine and other biologically active tropane alkaloids makes it a subject of continuous study. A thorough understanding of its properties, synthesis, and the biological actions of its derivatives is essential for researchers and scientists working on the development of novel therapeutics for neurological disorders and addiction, as well as for those in the field of forensic chemistry.
References
- 1. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H15NO3 | CID 13890823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|36127-17-0 - MOLBASE Encyclopedia [m.molbase.com]
- 7. organicintermediate.com [organicintermediate.com]
- 8. The Neurobiology of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
A Technical Guide to the Physical Characteristics of Solid 2-Carbomethoxy-3-tropinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Carbomethoxy-3-tropinone (2-CMT) in its solid form. A pivotal intermediate in the synthesis of tropane (B1204802) alkaloids, including cocaine and its analogues, a thorough understanding of its solid-state properties is critical for its handling, formulation, and quality control in drug development and chemical synthesis.[1][2][3] This document compiles available data on its appearance, melting behavior, solubility, and spectroscopic properties, alongside detailed experimental protocols for its characterization.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[4][5][6] It is a β-keto ester and can exist in equilibrium with its keto-enol tautomer.[1][2][3] The compound is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and dimethylformamide.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [7][8] |
| Molecular Weight | 197.23 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid | [4][5][6] |
| Melting Point (Anhydrous) | 103.5-104.5 °C, ~104 °C, 108.5-109.5 °C | [3][6][8][9][10][11] |
| Melting Point (Dihydrate) | 93-96 °C, 98.5-101.5 °C | [6] |
| Boiling Point | 294.1 °C at 760 mmHg (calculated) | [1] |
| Density | 1.173 g/cm³ (calculated) | [1] |
| Flash Point | 131.7 °C (calculated) | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide | [4][5] |
Solid-State Characteristics and Polymorphism
Significant variability has been reported for the melting point of this compound, suggesting the existence of different solid forms, such as polymorphs or hydrates.[6] One study has explicitly mentioned the isolation of a granular modification and a dihydrate, each with distinct melting points.[6] The anhydrous form has been reported with melting points ranging from 103.5 °C to 109.5 °C, which could indicate the presence of different crystalline arrangements (polymorphs).[3][6][8][9][10][11] The dihydrate has been observed to melt in the range of 93-96 °C and 98.5-101.5 °C.[6] The existence of multiple solid forms highlights the importance of careful solid-state characterization for ensuring the consistency and quality of the material.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Spectroscopy | Data | Source |
| UV-Vis (in absolute alcohol) | λmax at 255 nm | [6] |
| Infrared (IR) | In Nujol, the dihydrate shows strong bands at 2.95 µm (O-H) and 6.0 µm (conjugated ester). The absence of a band around 5.80 µm suggests a significant contribution from the enol form in the dihydrate. | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the solid form of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting point.
-
The apparatus is allowed to cool.
-
A fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
-
Solid-State Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid material to identify functional groups and confirm its identity.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Approximately 1-2 mg of the solid sample is ground to a fine powder using an agate mortar and pestle.
-
The powdered sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr).
-
The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.
-
-
Analysis:
-
A background spectrum of a blank KBr pellet is recorded.
-
The sample pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) in a given solvent.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., absolute ethanol).
-
Apparatus: A dual-beam UV-Vis spectrophotometer is used.
-
Procedure:
-
The spectrophotometer is zeroed using a cuvette containing the pure solvent as a blank.
-
The cuvette is then filled with the sample solution.
-
The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
-
Visualizations
Experimental Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound like this compound.
Keto-Enol Tautomerism
The following diagram illustrates the keto-enol tautomerism that this compound can undergo, which is a key aspect of its chemical behavior and can influence its physical properties.
Note: The images in the tautomerism diagram are placeholders and would be replaced with the actual chemical structures in a final document.
References
- 1. byjus.com [byjus.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pennwest.edu [pennwest.edu]
- 8. This compound CAS#: 36127-17-0 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. 2-(Methoxycarbonyl)-3-tropanone | CAS#:36127-17-0 | Chemsrc [chemsrc.com]
- 11. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]
An In-depth Technical Guide to the Solubility Profile of 2-Carbomethoxy-3-tropinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Carbomethoxy-3-tropinone, a key intermediate in the synthesis of tropane (B1204802) alkaloids and their analogues. While quantitative solubility data for this compound is not extensively available in published literature, this document compiles existing qualitative information and furnishes a detailed, generalized experimental protocol for its quantitative determination.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₅NO₃, is a derivative of tropinone (B130398) and a critical precursor in the synthesis of various pharmacologically significant compounds. Its solubility in organic solvents is a crucial parameter for its synthesis, purification, and downstream reactions. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yields, and development of effective purification strategies.
Qualitative Solubility Profile
Based on available literature, this compound is generally described as being sparingly soluble in water and exhibiting good solubility in a range of common organic solvents. This is consistent with its molecular structure, which contains both polar (ester and ketone) and non-polar (bicyclic amine) moieties.
The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in scientific literature.
| Solvent Family | Solvent Name | Reported Solubility |
| Alcohols | Methanol | Sparingly Soluble[1] |
| Ethanol | Soluble | |
| Ketones | Acetone (B3395972) | Extremely Soluble (for the picrate (B76445) salt)[1] |
| Chlorinated Solvents | Chloroform | Soluble (used for extraction)[2] |
| Dichloromethane | Implied Soluble (used in synthesis) | |
| Ethers | Diethyl Ether | Implied Soluble (used in synthesis) |
| Aprotic Polar Solvents | Dimethylformamide | Soluble |
Note: The "Extremely Soluble" data point for acetone pertains to the picrate salt of 2-carbomethoxytropinone, which may have different solubility characteristics than the free base.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on standard laboratory techniques for solubility measurement.[3][4][5][6]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Drying oven or vacuum oven
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. An excess is necessary to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vial to rest in the temperature-controlled environment for a few hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.
-
Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed, dry container. Record the exact mass of the solution.
-
Solvent Evaporation: Place the container in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Weighing: Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution withdrawn) x 100
Alternatively, if masses were used:
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Visualized Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be fully documented in accessible literature, its qualitative profile indicates good solubility in common non-polar and polar aprotic solvents, and limited solubility in alcohols like methanol. For researchers and professionals in drug development, the provided experimental protocol offers a reliable framework for determining precise solubility values, which are essential for process optimization and the successful synthesis of tropane alkaloid-based therapeutics.
References
An In-Depth Technical Guide to the Key Intermediates in the Willstätter Synthesis of Cocaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core intermediates in Richard Willstätter's pioneering, albeit arduous, total synthesis of (±)-cocaine, a landmark achievement in organic chemistry from the early 20th century. While subsequent syntheses, notably Robinson's elegant biomimetic approach to tropinone (B130398), proved more efficient, Willstätter's original route from tropinone to cocaine remains a classic demonstration of multi-step synthesis and structural elucidation.[1] This document focuses on the pivotal transformations commencing from the key intermediate, tropinone, to the final product, racemic cocaine.
I. The Core Synthetic Pathway: From Tropinone to (±)-Cocaine
Willstätter's strategy for the elaboration of the tropane (B1204802) skeleton of tropinone into cocaine can be dissected into four key transformations. Each step introduces essential functional groups and stereochemistry, culminating in the racemic form of the natural product. The primary intermediates in this sequence are 2-carboxytropinone, (±)-ecgonine, and (±)-ecgonine methyl ester.
Logical Workflow of the Willstätter Synthesis of (±)-Cocaine from Tropinone
Caption: A high-level overview of the key transformations in the Willstätter synthesis of (±)-cocaine starting from tropinone.
II. Quantitative Data Summary of Key Intermediates
The following table summarizes the key intermediates and their relevant quantitative data as reported or inferred from analyses of Willstätter's synthesis.
| Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| Tropinone | C₈H₁₃NO | 139.19 | 42.5 | - |
| 2-Carboxytropinone | C₉H₁₃NO₃ | 183.20 | Not Specified | 82 |
| (±)-Ecgonine | C₉H₁₅NO₃ | 185.22 | 198-199 (dec.) | 10-12 |
| (±)-Ecgonine Methyl Ester | C₁₀H₁₇NO₃ | 199.25 | Not Specified | Not Specified |
| (±)-Cocaine | C₁₇H₂₁NO₄ | 303.35 | 98 | Not Specified |
III. Detailed Experimental Protocols
The following protocols are based on the transformations reported by Willstätter and have been compiled from various analyses of his work.[1]
1. Synthesis of 2-Carboxytropinone from Tropinone (α-Carboxylation)
-
Objective: To introduce a carboxyl group at the C2 position of the tropinone ring system.
-
Methodology: This reaction proceeds via the formation of a sodium enolate of tropinone, which then acts as a nucleophile towards carbon dioxide.[1]
-
Tropinone is dissolved in a suitable anhydrous, inert solvent such as toluene.
-
Sodium metal is added to the solution, and the mixture is likely heated to facilitate the formation of the sodium enolate.
-
A stream of dry carbon dioxide gas is then passed through the reaction mixture. The enolate attacks the carbon dioxide to form the sodium salt of 2-carboxytropinone.
-
The reaction is subsequently quenched with a weak acid to neutralize any unreacted sodium.
-
Acidification of the mixture protonates the carboxylate, yielding 2-carboxytropinone.
-
The product is then purified by crystallization.
-
2. Reduction of 2-Carboxytropinone to (±)-Ecgonine
-
Objective: To stereoselectively reduce the ketone functionality of 2-carboxytropinone to a hydroxyl group, yielding (±)-ecgonine.
-
Methodology: A dissolving metal reduction using sodium amalgam is employed for this transformation. This step is notoriously low-yielding due to the potential for over-reduction and other side reactions.[1]
-
2-Carboxytropinone is dissolved in a cooled, acidic aqueous solution (e.g., hydrochloric acid).
-
Sodium amalgam is added portion-wise to the stirred solution. The amalgam serves as a source of single electrons for the reduction.
-
Upon completion of the reaction, the elemental mercury is carefully separated from the aqueous solution.
-
The acidic solution is then neutralized with a base to precipitate the (±)-ecgonine product.
-
The product can be collected by filtration and further purified if necessary.
-
3. Fischer Esterification of (±)-Ecgonine to (±)-Ecgonine Methyl Ester
-
Objective: To convert the carboxylic acid moiety of (±)-ecgonine into a methyl ester.
-
Methodology: This is a classic acid-catalyzed esterification reaction.[1]
-
(±)-Ecgonine is suspended or dissolved in a large excess of anhydrous methanol (B129727), which serves as both the solvent and the reactant.
-
A catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture.
-
The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a mild base (e.g., sodium bicarbonate) to precipitate the (±)-ecgonine methyl ester.
-
The product is collected by filtration and can be purified by recrystallization.
-
4. Benzoylation of (±)-Ecgonine Methyl Ester to (±)-Cocaine
-
Objective: To esterify the secondary alcohol of (±)-ecgonine methyl ester with a benzoyl group to complete the synthesis of (±)-cocaine.
-
Methodology: The final step involves the acylation of the hydroxyl group.[1]
-
(±)-Ecgonine methyl ester is dissolved in an inert solvent, such as pyridine (B92270) or benzene.
-
A benzoylating agent, either benzoic anhydride (B1165640) or benzoyl chloride, is added to the solution.
-
The reaction mixture is heated to ensure the completion of the esterification. If pyridine is used as the solvent, it also acts as a base to neutralize the benzoic acid byproduct.
-
The workup procedure involves washing the reaction mixture with an aqueous acid solution to remove any residual base, followed by a wash with a bicarbonate solution to remove excess benzoic acid.
-
The final product, (±)-cocaine, is then isolated and purified.
-
IV. Synthetic Pathway Visualization
The following diagram illustrates the chemical transformations from tropinone to (±)-cocaine, highlighting the key intermediates.
Detailed Synthetic Pathway from Tropinone to (±)-Cocaine
Caption: The reaction scheme for the conversion of tropinone to (±)-cocaine, showing reagents and reported yields.
References
Methodological & Application
Application Notes and Protocols: Willstätter-Type Synthesis of 2-Carbomethoxy-3-tropinone from Tropinone
Introduction
2-Carbomethoxy-3-tropinone is a crucial intermediate in the synthesis of tropane (B1204802) alkaloids, most notably cocaine and its analogues.[1][2] Its synthesis from tropinone (B130398) is a key step that introduces the carbomethoxy group at the C-2 position of the tropane ring. This document provides detailed application notes and a protocol for the synthesis of this compound from tropinone, a method inspired by the pioneering work of Richard Willstätter in the field of alkaloid chemistry. While Willstätter's original synthesis of cocaine from tropinone was a landmark achievement, this protocol details a common and effective method for the specific conversion of tropinone to this compound.[1][3][4] The procedure described involves the carboxymethylation of tropinone using a strong base and a suitable carboxylating agent.
Chemical Properties and Applications
This compound is a β-keto ester and exists in equilibrium with its keto-enol tautomer.[1] The presence of the ketone, ester, and the bicyclic amine structure makes it a versatile synthetic intermediate.[2] Beyond its role in cocaine synthesis, it serves as a precursor for various biologically active molecules and is utilized in medicinal chemistry for the development of compounds targeting the central nervous system.[2] For instance, it can be used in the preparation of anhydroecgonine (B8767336) methyl ester, a molecule with applications in the diagnosis of Parkinson's disease.[2]
Experimental Protocol
This protocol describes the synthesis of this compound from tropinone via a base-catalyzed carboxymethylation.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Tropinone | C₈H₁₃NO | 139.19 | 1 equivalent |
| Sodium Hydride (NaH) | NaH | 24.00 | 2 equivalents |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 2.2 equivalents |
| Cyclohexane (B81311) | C₆H₁₂ | 84.16 | Solvent |
| Methanol (B129727) (catalytic) | CH₃OH | 32.04 | Catalytic amount |
| Ammonium (B1175870) Chloride (aq. solution) | NH₄Cl | 53.49 | For quenching |
| Chloroform | CHCl₃ | 119.38 | Extraction solvent |
| Magnesium Sulfate (B86663) (anhydrous) | MgSO₄ | 120.37 | Drying agent |
| Argon | Ar | 39.95 | Inert gas |
Procedure
-
Reaction Setup : Under an inert argon atmosphere, dissolve dimethyl carbonate (2.2 equivalents) in cyclohexane in a suitable reaction flask.
-
Addition of Base : Slowly add sodium hydride (2 equivalents) to the stirred solution.
-
Heating : Heat the mixture to 70°C.
-
Addition of Tropinone : Slowly add a solution of tropinone (1 equivalent) in cyclohexane to the reaction mixture.
-
Reflux : Increase the temperature to bring the reaction mixture to reflux. The suspension is refluxed for approximately 30 minutes.
-
Catalyst Addition : Carefully add a small, catalytic amount of methanol to the refluxing suspension.
-
Continued Reflux : Continue to reflux the reaction mixture for 4 hours.
-
Work-up :
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers.
-
-
Drying and Concentration : Dry the combined organic phase over anhydrous magnesium sulfate and filter.
-
Product Isolation : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, this compound, as a deep brown oil.[2]
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| This compound | Tropinone | Sodium Hydride, Dimethyl Carbonate | Cyclohexane | 89% | [2] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from tropinone.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Robinson-Schöpf Synthesis of 2-Carbomethoxy-3-tropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson-Schöpf synthesis is a classic and efficient method for the construction of the tropane (B1204802) alkaloid core. This biomimetic reaction, involving a tandem double Mannich reaction, has been adapted for the synthesis of various tropinone (B130398) derivatives. One such key derivative is 2-Carbomethoxy-3-tropinone, a crucial intermediate in the synthesis of cocaine and its analogues, as well as other pharmacologically significant molecules.[1][2] Its structure features a bicyclic framework with a ketone and a carbomethoxy group, making it a versatile precursor for further chemical modifications.
These application notes provide detailed protocols for the synthesis of this compound, a summary of its key physical and spectroscopic data, and a depiction of the reaction mechanism and experimental workflow.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][3] |
| Molecular Weight | 197.23 g/mol | [1][3] |
| Melting Point | 104 °C | [2] |
| Boiling Point | 294.1 °C at 760 mmHg | [3] |
| Density | 1.173 g/cm³ | [3] |
| Appearance | White crystalline solid or deep brown, oily product | [4][5] |
| CAS Number | 36127-17-0 | [6] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR Spectroscopy | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Note: While specific experimental spectroscopic data for this compound was not found in the publicly available literature searched, the provided protocols lead to the desired product which can be characterized using standard analytical techniques.
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below. The first is a large-scale industrial method adapted from a patent, and the second is a more general laboratory-scale approach.
Protocol 1: Industrial Scale Synthesis
This protocol is adapted from a method developed for the large-scale production of (rac)-2-Carbomethoxy-3-tropinone with a reported yield of approximately 78%.[5]
Reagents:
-
0.2 N Sulfuric acid
-
Acetonedicarboxylic acid anhydride (B1165640)
-
Citric acid
-
Sodium hydroxide (B78521)
-
Methylamine (B109427) hydrochloride
-
(+)-Tartaric acid
Procedure:
-
Preparation of Succindialdehyde Solution: Vigorously stir a mixture of 2,5-dimethoxytetrahydrofuran (33.87 kg) and 0.2 N sulfuric acid (150 L). Continue stirring slowly at ambient temperature for 2.5 hours.
-
Preparation of Acetone Dicarboxylic Acid Monomethyl Ester Solution: In a separate vessel, add acetonedicarboxylic acid anhydride (31.4 kg) to methanol (100 L) cooled to 5 °C with vigorous stirring. Maintain the resulting solution at ambient temperature for 45 minutes.
-
Preparation of Buffer Solution: Prepare a solution of citric acid (60.0 kg) and sodium hydroxide (26.7 kg) in water (225 L) and cool to 20 °C.
-
Reaction Mixture Assembly: To the buffer solution, add the succindialdehyde solution, followed by the acetone dicarboxylic acid monomethyl ester solution, and finally methylamine hydrochloride (25.0 kg).
-
Reaction and Work-up: Allow the reaction to proceed. After the reaction is complete, extract the mixture four times with chloroform (60 L each).
-
Purification:
-
Combine the chloroform extracts and stir with silica (B1680970) gel (8 kg) for 20 minutes, then filter.
-
To the chloroform filtrate, add a solution of (+)-tartaric acid (28.69 kg) in water (62.2 L) and stir vigorously for 5 minutes.
-
Separate and discard the chloroform phase.
-
Dilute the aqueous phase with methanol (191.5 L) and stir slowly for about 20 hours to induce crystallization.
-
Filter the formed crystals and wash them twice with a minimum amount of methanol, followed by two washes with acetone (20 L each).
-
Dry the crystals at 85-90 °C to yield (+)-2-carbomethoxytropinone bitartrate (B1229483) as a white crystalline solid. The free base can be obtained by neutralization and extraction.
-
Protocol 2: General Laboratory Approach from Tropinone
This method utilizes commercially available tropinone as the starting material.[4]
Reagents:
-
Tropinone
-
Dimethyl carbonate
-
Sodium hydride (NaH)
-
Methanol (catalytic amount)
-
Aqueous ammonium (B1175870) chloride solution
-
Chloroform
-
Magnesium sulfate
Procedure:
-
Under an argon atmosphere, dissolve dimethyl carbonate (2.2 equivalents) in cyclohexane.
-
Slowly add sodium hydride (2 equivalents) to the solution and heat to 70 °C.
-
Slowly add a solution of tropinone (1 equivalent) in cyclohexane to the reaction mixture and raise the temperature to reflux.
-
Reflux the suspension for approximately 30 minutes.
-
Carefully add a catalytic amount of methanol.
-
Continue to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the aqueous layer with chloroform.
-
Combine the organic phases, dry over magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain this compound as a deep brown, oily product with a reported yield of 89%.[4]
Mandatory Visualizations
Robinson-Schöpf Reaction Mechanism
The synthesis of this compound proceeds via a double Mannich reaction. The key steps involve the formation of an enolate from the acetone dicarboxylic acid monomethyl ester, which then reacts with the iminium ions formed in situ from succinaldehyde (B1195056) and methylamine.[7][8][9]
Caption: Reaction mechanism of the Robinson-Schöpf synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below, starting from the preparation of the key precursors.
Caption: General experimental workflow for synthesis.
References
- 1. This compound | C10H15NO3 | CID 13890823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 3. This compound|36127-17-0 - MOLBASE Encyclopedia [m.molbase.com]
- 4. This compound | 36127-17-0 | FC29313 [biosynth.com]
- 5. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 9. Tropinone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Detailed Mechanism of the Double Mannich Reaction for Tropinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tropinone (B130398), a bicyclic alkaloid and a vital precursor to valuable pharmaceuticals such as atropine (B194438) and cocaine, is a classic example of a biomimetic, one-pot reaction. The most renowned method, developed by Sir Robert Robinson in 1917, employs a double Mannich reaction that mimics the biosynthetic pathway of tropane (B1204802) alkaloids.[1][2] This approach is celebrated for its elegance and efficiency, demonstrating a tandem reaction that significantly simplifies the construction of a complex molecular architecture from simple starting materials.[1] This document provides a detailed examination of the reaction mechanism, comprehensive experimental protocols, and key quantitative data to assist researchers in the successful synthesis and understanding of this pivotal reaction.
Reaction Mechanism
The Robinson synthesis of tropinone is a cascade reaction involving two sequential Mannich reactions.[3] The overall process involves the condensation of succinaldehyde (B1195056), methylamine (B109427), and a dicarboxylate ester of acetone (B3395972), typically acetonedicarboxylic acid.[1][2] The use of acetonedicarboxylic acid is advantageous as its carboxyl groups activate the alpha-carbons, facilitating the Mannich reactions, and are subsequently removed via decarboxylation.[1]
The reaction proceeds through the following key steps:
-
Formation of a Pyrroline Intermediate: The reaction initiates with the nucleophilic addition of methylamine to one of the aldehyde groups of succinaldehyde, followed by dehydration to form an imine. This intermediate then undergoes an intramolecular nucleophilic attack by the second aldehyde group, leading to the formation of a cyclic iminium ion, a 1-methyl-Δ¹-pyrrolinium salt.[1][3]
-
First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid, formed in situ, acts as a nucleophile and attacks the iminium ion. This intermolecular Mannich reaction results in the formation of a new carbon-carbon bond, linking the pyrrolidine (B122466) ring to the acetone dicarboxylate moiety.[1][3]
-
Second (Intramolecular) Mannich Reaction: Following the first Mannich reaction, a new enolate is formed. Concurrently, the remaining aldehyde group on the succinaldehyde-derived portion of the molecule reacts with the secondary amine to form another iminium ion. An intramolecular Mannich reaction then occurs, where the newly formed enolate attacks the iminium ion, leading to the formation of the second ring and the characteristic bicyclo[3.2.1]octane core of tropinone.[1][3]
-
Decarboxylation: The resulting tropinone-2,4-dicarboxylic acid is unstable and readily undergoes decarboxylation upon acidification and gentle heating, yielding tropinone.[4]
Caption: The reaction mechanism of the Robinson tropinone synthesis.
Quantitative Data
The yield of the Robinson tropinone synthesis is highly dependent on the reaction conditions, particularly the pH. While Robinson's initial synthesis reported a yield of 17%, subsequent optimizations have led to significantly higher yields, in some cases exceeding 90%.[1][5] The use of a buffered solution at a "physiological pH" has been shown to be crucial for maximizing the yield.[1]
| Reactant System | pH | Temperature | Reaction Time | Yield (%) | Reference |
| Succinaldehyde, Methylamine, Acetone | Not specified | Not specified | Not specified | Low | |
| Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | Not specified | Room Temperature | 3 days | 42 | [4] |
| Succinaldehyde, Methylamine, Calcium Acetonedicarboxylate | Near Neutral | Room Temperature | 50 hours | Not specified | [4] |
| Acetonedicarboxylic Acid, Succinaldehyde, Methylamine | 3-11 | Room Temperature | 72 hours | 60+ | |
| Acetonedicarboxylic Acid, Succinaldehyde, Methylamine | 5 | Room Temperature | 72 hours | 80 | [6] |
| Acetonedicarboxylic Acid, Succinaldehyde, Methylamine | 7 | Not specified | Not specified | 70-85 | [3] |
Experimental Protocols
The following protocols are based on the original work by Robinson and subsequent improvements.
Protocol 1: Synthesis of Tropinone using Acetonedicarboxylic Acid
This protocol is adapted from Robinson's 1917 publication.[4]
Materials:
-
Succinaldehyde solution (e.g., a 10% aqueous solution)
-
Acetonedicarboxylic acid
-
Methylamine solution
-
Calcium carbonate, precipitated
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Ether
-
Light petroleum (b.p. 50-60°C)
-
Piperonal (for derivatization and yield determination)
-
Potassium hydroxide (for derivatization)
-
Ethanol (for derivatization)
-
Ethyl acetate (B1210297) (for derivatization)
Procedure:
-
Preparation of Reactant Mixture: In a suitable flask, mix a solution of succinaldehyde (e.g., 2.42 g in 25 mL of water) with a solution of acetonedicarboxylic acid (6 g in 75 mL of water). Add a sufficient excess of precipitated calcium carbonate to act as a buffer.
-
Addition of Methylamine: Cool the mixture in an ice-water bath. Gradually add a solution of methylamine (3 g in 10 mL of water) to the cooled mixture.
-
Reaction: Allow the reaction mixture to stand at room temperature for at least three days to ensure completion.
-
Decarboxylation: Acidify the reaction mixture to Congo paper with hydrochloric acid. Concentrate the solution in a high vacuum. This step facilitates the decarboxylation of the intermediate tropinonedicarboxylic acid.
-
Work-up and Isolation:
-
Dissolve the residue in alcohol.
-
For yield determination, the tropinone can be converted to its dipiperonylidene derivative.[4]
-
Alternatively, for isolation of tropinone, render the residue alkaline with sodium hydroxide and distill in a current of steam.
-
Acidify the distillate with hydrochloric acid, concentrate in a vacuum, and then make it alkaline again with sodium hydroxide.
-
Extract the tropinone repeatedly with ether.
-
Dry the combined ethereal extracts over potassium hydroxide and remove the solvent by distillation.
-
-
Purification: The crude tropinone will gradually crystallize. Remove any oily impurities by contact with porous porcelain. Recrystallize the solid from light petroleum (b.p. 50-60°C) to obtain colorless needles of tropinone.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. acs.org [acs.org]
- 6. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
Enantioselective Synthesis of 2-Carbomethoxy-3-tropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Carbomethoxy-3-tropinone is a pivotal intermediate in the synthesis of cocaine and its analogues, making its enantioselective preparation a topic of significant interest for drug development and forensic analysis. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on two primary strategies: the resolution of a racemic mixture and an asymmetric synthesis via enantioselective deprotonation. Additionally, other potential asymmetric approaches are discussed. The protocols are intended to provide researchers with a comprehensive guide to producing the desired enantiomer of this key synthetic building block.
Introduction
The tropane (B1204802) alkaloid skeleton is a core structure in numerous biologically active molecules, most notably cocaine. The stereochemistry of the substituents on the tropane ring is critical for its pharmacological activity. This compound (2-CMT) is the direct precursor to the ecgonine (B8798807) backbone of cocaine, and the ability to synthesize enantiomerically pure 2-CMT is crucial for the synthesis of specific stereoisomers of cocaine and its derivatives.[1][2] This document outlines established methods for obtaining enantiopure 2-CMT.
I. Racemic Synthesis and Resolution
A robust and widely used method for obtaining enantiomerically pure (+)-2-carbomethoxy-3-tropinone involves the synthesis of the racemic compound followed by classical resolution. The racemic synthesis is achieved through a Robinson-Schöpf-type reaction, and the subsequent resolution is performed using a chiral resolving agent, such as (+)-tartaric acid.[3]
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound ((rac)-2-CMT) [3]
This protocol is adapted from a patented large-scale synthesis.
Materials:
-
Acetonedicarboxylic acid anhydride (B1165640)
-
Succindialdehyde solution (prepared from 2,5-dimethoxytetrahydrofuran)
-
Methylamine (B109427) hydrochloride
-
Citric acid
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
Preparation of Acetone (B3395972) Dicarboxylic Acid Monomethyl Ester: Acetonedicarboxylic acid anhydride (31.4 kg) is added to methanol (100 L) cooled to 5°C with vigorous stirring. The resulting solution is kept at ambient temperature for 45 minutes to ensure complete formation of the monomethyl ester.
-
Preparation of Succindialdehyde: 2,5-Dimethoxytetrahydrofuran (33.87 kg) is added to 0.2 N sulfuric acid (150 L) with vigorous stirring. The mixture is stirred slowly at ambient temperature for 2.5 hours.
-
Robinson-Schöpf Condensation: A solution of citric acid (60.0 kg) and sodium hydroxide (26.7 kg) in water (225 L) is prepared and cooled to 20°C. This buffer solution is combined with the succindialdehyde solution, followed by the methanolic solution of acetone dicarboxylic acid monomethyl ester, and finally methylamine hydrochloride (25.0 kg). The reaction mixture is stirred at ambient temperature for 16-24 hours.
-
Work-up and Extraction: The reaction mixture is extracted with chloroform. The chloroform extract contains the racemic this compound. The yield of (rac)-2-CMT is approximately 78% based on the acetonedicarboxylic acid anhydride.[3]
Protocol 2: Resolution of (rac)-2-CMT with (+)-Tartaric Acid [3]
Materials:
-
Chloroform extract containing (rac)-2-CMT
-
(+)-Tartaric acid
-
Methanol
-
Water
Procedure:
-
Salt Formation: The chloroform filtrate containing (rac)-2-CMT (approximately 37.7 kg) is added to a solution of (+)-tartaric acid (28.69 kg) in water (62.2 L). The mixture is vigorously stirred for about 5 minutes.
-
Phase Separation: The chloroform phase is separated and discarded. The aqueous phase, containing the diastereomeric salts of 2-CMT with (+)-tartaric acid, is retained.
-
Crystallization: The aqueous phase is diluted with methanol (191.5 L) and stirred slowly for about 20 hours to induce crystallization.
-
Isolation: The crystals of (+)-2-carbomethoxy-3-tropinone bitartrate (B1229483) are collected by filtration and dried.
Data Presentation
| Synthesis Step | Reagents | Yield | Purity/Enantiomeric Excess | Reference |
| Racemic Synthesis of 2-CMT | Acetonedicarboxylic acid anhydride, Methanol, Succindialdehyde, Methylamine HCl | ~78% | Racemic | [3] |
| Resolution of (rac)-2-CMT | (rac)-2-CMT, (+)-Tartaric acid | N/A | Substantially pure (+) | [3] |
II. Asymmetric Synthesis via Enantioselective Deprotonation
A more direct enantioselective route involves the desymmetrization of tropinone (B130398) via enantioselective deprotonation using a chiral lithium amide base, followed by carboxylation of the resulting chiral enolate. This method has the potential to provide high enantiomeric excess.[1]
Experimental Protocols
Protocol 3: Enantioselective Deprotonation of Tropinone and Carboxylation (adapted from Lazny, 1996)[1]
Materials:
-
(S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Tropinone
-
Dry Tetrahydrofuran (THF)
-
Methyl chloroformate or methyl cyanoformate
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
Preparation of the Chiral Lithium Amide: In a flame-dried, argon-purged flask, a suspension of (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride in dry THF is cooled to -78°C. Two equivalents of n-BuLi are added dropwise, and the mixture is stirred for 30 minutes to generate the chiral lithium amide/lithium chloride mixture in situ.
-
Enantioselective Deprotonation: A solution of tropinone in dry THF is added slowly to the chiral base solution at -78°C. The reaction is stirred for 1-2 hours at this temperature to ensure complete formation of the scalemic tropinone lithium enolate.
-
Carboxylation: Methyl chloroformate or methyl cyanoformate is added to the enolate solution at -78°C. The reaction is allowed to warm slowly to room temperature.
-
Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Data Presentation
| Synthesis Step | Reagents | Enantiomeric Excess (of enolate) | Reference |
| Enantioselective Deprotonation | Tropinone, (S,S)-(-)-N,N-bis(1-phenylethyl)amine, n-BuLi, LiCl | up to 97% ee | [1] |
Note: The yield and final enantiomeric excess of the this compound product from the carboxylation step are not specified in the referenced abstract and would need to be determined experimentally.
III. Other Potential Enantioselective Strategies
-
Proline-Catalyzed Intramolecular Aldol (B89426) Reaction: An asymmetric intramolecular aldol reaction catalyzed by proline has been used to construct the tropane ring system from a meso-dialdehyde with high enantioselectivity (86% ee).[4][5] This reaction is a key step in the total synthesis of (+)-cocaine. While not a direct synthesis of 2-CMT, this strategy highlights the utility of organocatalysis in accessing the chiral tropane core.
-
N-Sulfinyl Imine Chemistry: An asymmetric synthesis of substituted tropinones has been developed using the intramolecular Mannich cyclization of intermediates derived from N-sulfinyl β-amino ketone ketals.[4][6] This method has been shown to produce substituted tropinones in good yield. For certain substrates, a single isomer was obtained in 60% yield.[4] However, for an analogue of 2-CMT, an inseparable mixture of epimers at the C-2 position was reported, suggesting that this approach may require further optimization for this specific target.[4]
IV. Visualizations
Reaction Pathways and Workflows
Caption: Overview of two synthetic routes to enantiopure this compound.
Caption: Simplified mechanism of the Robinson-Schöpf reaction for 2-CMT synthesis.
Caption: Experimental workflow for asymmetric synthesis via deprotonation.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through two primary, well-documented methods: the resolution of the racemic mixture and asymmetric deprotonation of tropinone followed by carboxylation. The resolution method is robust and high-yielding, making it suitable for large-scale production. The asymmetric deprotonation route offers a more elegant and direct approach, with the potential for very high enantioselectivity. Further research into organocatalytic and other modern asymmetric methods may yet yield even more efficient and direct syntheses of this important chiral building block. The choice of method will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available reagents and equipment.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 4. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Carbomethoxy-3-tropinone as a Versatile Precursor for Novel Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Carbomethoxy-3-tropinone (2-CMT) is a pivotal intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. As a derivative of tropinone (B130398), it possesses the characteristic 8-azabicyclo[3.2.1]octane core, a scaffold found in a wide array of biologically active tropane (B1204802) alkaloids.[1][2] Its strategic placement of a ketone and a carbomethoxy group makes it a highly versatile precursor for the synthesis of a diverse range of compounds, most notably cocaine and its analogues.[3] The synthetic utility of 2-CMT extends beyond illicit drug synthesis, offering a valuable starting point for the development of novel therapeutic agents, including dopamine (B1211576) transporter inhibitors and compounds for diagnosing neurodegenerative diseases like Parkinson's disease.[4][5][6] This document provides detailed protocols for the synthesis of 2-CMT and its subsequent application in the preparation of novel pharmaceutical compounds, accompanied by quantitative data and workflow visualizations.
Synthesis of Racemic this compound (rac-2-CMT)
The synthesis of 2-CMT is a well-established process, often achieved through a Mannich-type reaction. One common and efficient method involves the condensation of monomethyl β-ketoglutarate with succindialdehyde and methylamine (B109427).[7] Another approach involves the direct carbomethoxylation of tropinone.[5] Below are protocols for two distinct synthetic routes.
Protocol 1.1: Synthesis from Acetonedicarboxylic Acid Anhydride
This protocol is adapted from a patented method that reports high yields.[8] It involves the in-situ formation of acetone (B3395972) dicarboxylic acid monomethyl ester, followed by a one-pot reaction with succindialdehyde and methylamine hydrochloride in a buffered solution.
Experimental Protocol:
-
Preparation of Acetone Dicarboxylic Acid Monomethyl Ester:
-
Cool 100 L of methanol (B129727) to 5-10°C with vigorous stirring.
-
Slowly add 31.4 kg of acetonedicarboxylic acid anhydride.
-
Allow the resulting solution to stand at ambient temperature for 0.5-1.5 hours to ensure the complete formation of the monomethyl ester.[8]
-
-
Preparation of Buffered Reaction Mixture:
-
In a separate vessel, prepare a solution of 60.0 kg of citric acid and 26.7 kg of sodium hydroxide (B78521) in 225 L of water.
-
Cool the buffer solution to 20°C.
-
-
One-Pot Condensation Reaction:
-
To the stirred buffer solution, add the succindialdehyde solution.
-
Add the previously prepared acetonedicarboxylic acid monomethyl ester solution in methanol.
-
Finally, add 25.0 kg of methylamine hydrochloride.
-
The reaction mixture is maintained to achieve the condensation and formation of (rac)-2-CMT.
-
-
Work-up and Isolation:
-
Following the reaction, the 2-CMT is extracted from the aqueous reaction mixture using a water-immiscible solvent, such as chloroform.[8]
-
The organic extract is then re-extracted with a small volume of an aqueous acid solution (e.g., citric, acetic, tartaric, or hydrochloric acid) to form a soluble salt of 2-CMT.[8]
-
The amount of 2-CMT obtained can be determined by evaporating an aliquot of the filtrate.[8]
-
Quantitative Data:
| Precursor | Quantity | Product | Yield | Reference |
| Acetonedicarboxylic acid anhydride | 31.4 kg | (rac)-2-CMT | ~78% | [8] |
| (+)-Tartaric Acid (for resolution) | 28.69 kg | (+)-2-CMT bitartrate | - | [8] |
Protocol 1.2: Synthesis from Tropinone
This method involves the direct carbomethoxylation of tropinone using dimethyl carbonate and a strong base.[5]
Experimental Protocol:
-
Reaction Setup:
-
Under an argon atmosphere, dissolve dimethyl carbonate (2.2 equivalents) in cyclohexane (B81311).
-
Slowly add sodium hydride (2 equivalents) to the solution.
-
Heat the mixture to 70°C.
-
-
Addition of Tropinone:
-
Slowly add a cyclohexane solution of tropinone (1 equivalent) to the heated reaction mixture.
-
Raise the temperature to reflux.
-
-
Reaction and Catalysis:
-
Reflux the suspension for approximately 30 minutes under argon.
-
Carefully add a catalytic amount of methanol.
-
Continue to reflux the reaction mixture for 4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Quench the reaction with an aqueous ammonium (B1175870) chloride solution and perform an extraction.
-
Extract the cyclohexane phase with water.
-
Combine the organic phases, dry over magnesium sulfate, and filter.
-
Remove the solvent via rotary evaporation to yield the 2-CMT product.
-
Quantitative Data:
| Precursor | Reagents | Product | Yield | Reference |
| Tropinone | Dimethyl carbonate, Sodium hydride | 2-CMT | 89% | [5] |
Application in Novel Pharmaceutical Synthesis
2-CMT is a critical precursor for synthesizing tropane-based compounds with potential therapeutic applications, particularly as dopamine transporter (DAT) inhibitors. These compounds are of interest for treating conditions like depression, ADHD, and for use as imaging agents.
Synthesis of 2-Carbomethoxy-3-(diaryl-methoxy)-tropane Analogs
A series of benztropine (B127874) analogs derived from 2-CMT have been synthesized and evaluated for their binding affinity to the dopamine transporter.[4] These compounds show potential as selective DAT inhibitors.
Experimental Workflow:
The general synthetic pathway involves the reduction of the ketone in 2-CMT to a hydroxyl group, followed by etherification to introduce the diaryl-methoxy moiety. The stereochemical outcome of the reduction is a critical step that determines the final configuration of the molecule.
Caption: Synthetic pathway for 2-carbomethoxy-3-(diaryl-methoxy)-tropane analogs.
Protocol 2.1.1: General Procedure for Synthesis
-
Reduction of 2-CMT: The ketone of 2-CMT can be reduced using standard reducing agents like sodium borohydride (B1222165) to yield the corresponding alcohol, 2-carbomethoxy-3-hydroxytropane. The choice of reducing agent can influence the stereochemistry of the resulting hydroxyl group.
-
Etherification: The resulting alcohol is then reacted with an appropriate diaryl-diazomethane compound in the presence of a catalyst (e.g., a Lewis acid) to form the desired ether linkage.
Structure-Activity Relationship (SAR) Data:
The binding affinity of these analogs at the dopamine transporter is highly dependent on the substituents on the diaryl-methoxy group.[4]
| Compound Substituent (on diaryl-methoxy moiety) | Potency at Dopamine Transporter (DAT) | Selectivity | Reference |
| 4,4'-difluoro | Potent | Selective | [4] |
| 4,4'-dichloro | Reduced Potency | - | [4] |
| 4,4'-dibromo | Reduced Potency | - | [4] |
| 4-chloro (monosubstituted) | Higher potency than disubstituted | - | [4] |
| 4-bromo (monosubstituted) | Higher potency than disubstituted | - | [4] |
This data suggests that while steric bulk can be tolerated at the nitrogen of the tropane ring, larger substituents on the diaryl-methoxy group tend to decrease binding affinity at the DAT.[4]
Synthesis of Anhydroecgonine Methyl Ester
Anhydroecgonine methyl ester is another biologically active molecule that can be prepared from 2-CMT. It has applications in the diagnosis of Parkinson's disease.[5]
Experimental Workflow:
This transformation involves the conversion of the ketone and ester functionalities of 2-CMT. A key step is the formation of an enol ether derivative.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 4. 2-Carbomethoxy-3-(diarylmethoxy)-1 alpha H, 5 alpha H-tropane analogs: synthesis and inhibition of binding at the dopamine transporter and comparison with piperazines of the GBR series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. US5506359A - Cocaine analogues and their use as cocaine drug therapies and therapeutic and imaging agents for neurodegenerative disorders - Google Patents [patents.google.com]
- 7. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 8. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 2-Carbomethoxy-3-tropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of 2-carbomethoxy-3-tropinone is a critical step in the synthesis of various tropane (B1204802) alkaloids, including cocaine and its analogues.[1] The stereochemical outcome of this reduction dictates the formation of either methylecgonine (B8769275) (2β-carbomethoxy-3β-tropanol) or its isomers, which is of significant interest in medicinal chemistry and drug development. This document provides detailed experimental protocols for the chemical reduction of this compound and summarizes the stereoselectivity of different reducing agents.
Introduction
This compound, a β-keto ester, is a key intermediate in the synthesis of cocaine and related compounds.[1] The reduction of the ketone functionality at the C-3 position yields a hydroxyl group, leading to the formation of methylecgonine isomers. The spatial arrangement of this hydroxyl group (α or β) is crucial for the biological activity of the resulting molecule. This application note details a common laboratory procedure using sodium borohydride (B1222165) for this reduction and discusses alternative methods to achieve different stereochemical outcomes.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol describes a general method for the reduction of this compound using sodium borohydride, a widely used and selective reducing agent for ketones.[2][3]
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Ammonium (B1175870) chloride solution (saturated, aqueous)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Brine (saturated aqueous sodium chloride)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (typically 1-3 hours) to ensure the complete reduction of the ketone.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution to the flask to decompose any unreacted sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane or chloroform.[4]
-
Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of methylecgonine isomers.
-
Purification (Optional): The crude product can be purified using column chromatography on silica (B1680970) gel to separate the different stereoisomers.
Data Presentation
The choice of reducing agent significantly influences the stereochemical outcome of the reduction of this compound. The table below summarizes the expected major products for different reduction methods.
| Reducing Agent | Typical Solvent(s) | Major Product(s) | Reference(s) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mixture of methylecgonine and pseudo-methylecgonine | [2][4] |
| Sodium Amalgam (Na/Hg) | Aqueous acid (e.g., H₂SO₄) | Methylecgonine and pseudo-methylecgonine | [5] |
| Catalytic Hydrogenation (e.g., Raney Ni, PtO₂) | Acetic Acid, Ethanol | Racemic alloecgonine methyl ester | [6][7] |
| Methylecgonone Reductase (Enzymatic) | Aqueous buffer | 2-carbomethoxy-3β-tropine (methylecgonine) | [8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the sodium borohydride reduction of this compound.
Chemical Transformation Pathway
Caption: General reaction scheme for the reduction of this compound.
References
- 1. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Findlay's 2=carbomethoxytropinone article , Hive Serious Chemistry [chemistry.mdma.ch]
- 4. WO2021148598A1 - Method for the preparation of n-monofluoroalkyl tropanes and their use - Google Patents [patents.google.com]
- 5. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]
- 8. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Carbomethoxy-3-tropinone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbomethoxy-3-tropinone (2-CMT) is a pivotal intermediate in the field of medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of a wide array of tropane (B1204802) alkaloids. Its unique bicyclic structure, featuring a ketone and a carbomethoxy group, allows for diverse chemical modifications, leading to the development of novel compounds with significant pharmacological activities. This document provides detailed application notes and experimental protocols for the use of 2-CMT in the synthesis and evaluation of psychoactive compounds, particularly cocaine analogs and other derivatives targeting monoamine transporters.
Key Applications in Medicinal Chemistry
This compound is a cornerstone for the synthesis of compounds targeting the central nervous system. Its primary applications include:
-
Synthesis of Cocaine Analogs: 2-CMT is a well-established precursor for the synthesis of cocaine and its structural analogs. These analogs are instrumental in studying the structure-activity relationships (SAR) of cocaine at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Research in this area aims to develop potential treatments for cocaine addiction, as well as diagnostic agents for neurological disorders.[1][2][3][4]
-
Development of Dopamine Transporter (DAT) Inhibitors: Many derivatives of 2-CMT are potent inhibitors of the dopamine transporter. By modifying the substituents on the tropane ring, researchers can fine-tune the affinity and selectivity of these compounds for DAT, leading to the discovery of novel therapeutic agents for conditions such as Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD).[5]
-
Probes for Neurological Research: Radiolabeled analogs synthesized from 2-CMT are valuable tools for in vivo imaging techniques like Positron Emission Tomography (PET) to study the density and function of dopamine transporters in the brain.
Synthetic Pathways and Strategies
The versatile structure of this compound allows for a variety of synthetic transformations. A common and crucial reaction is the reduction of the ketone at the C-3 position, which can be achieved with stereochemical control to yield different diastereomers of the corresponding alcohol. Subsequent modifications, such as benzoylation of the hydroxyl group, lead to the final cocaine-like structures.
General Synthetic Scheme
A representative synthetic pathway starting from tropinone (B130398) to cocaine analogs is depicted below.
References
- 1. 2-Carbomethoxy-3-(diarylmethoxy)-1 alpha H, 5 alpha H-tropane analogs: synthesis and inhibition of binding at the dopamine transporter and comparison with piperazines of the GBR series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US1588466A - Benzoyl-ecgonine ester and process of producing the same - Google Patents [patents.google.com]
- 4. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Labeled 2-Carbomethoxy-3-tropinone for Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isotopically labeled 2-Carbomethoxy-3-tropinone, a crucial intermediate in the synthesis of cocaine and its analogs.[1][2] The availability of a labeled version of this compound is essential for conducting metabolic studies, enabling researchers to trace its metabolic fate and understand its pharmacokinetic and pharmacodynamic properties. This information is invaluable for the development of novel therapeutics and diagnostic agents.[3]
Introduction
This compound, a derivative of the alkaloid tropinone (B130398), is a key precursor in the chemical synthesis of tropane (B1204802) alkaloids.[4][5] Its structure contains a tropinone unit, an ester group, and a ketone carbonyl group, which impart significant chemical reactivity.[6] Understanding the metabolism of this compound is critical for drug development programs focused on cocaine analogs and other tropane-based therapeutics. The synthesis of isotopically labeled this compound allows for precise tracking of the molecule and its metabolites in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Labeled this compound
The synthesis of labeled this compound can be achieved by adapting established methods for the unlabeled compound, incorporating commercially available stable isotope-labeled starting materials. Two primary retrosynthetic approaches are presented here: the Robinson-Schöpf type synthesis and the carbomethoxylation of tropinone.
Method 1: Robinson-Schöpf Type Synthesis using [¹³C]Methylamine
This classic approach to tropane alkaloids can be adapted to introduce a ¹³C label at the N-methyl group.[5] The reaction involves the condensation of a succinaldehyde (B1195056) precursor, a methylamine (B109427) salt, and a derivative of acetonedicarboxylic acid.
Experimental Protocol:
-
Preparation of the reaction mixture: In a buffered aqueous solution (pH 4-5), dissolve succinaldehyde, and dimethyl acetonedicarboxylate.
-
Addition of labeled methylamine: Add [¹³C]Methylamine hydrochloride (99 atom % ¹³C) to the reaction mixture.[7]
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Make the reaction mixture alkaline (pH > 10) with potassium carbonate and extract with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield [N-methyl-¹³C]-2,4-dicarbomethoxy-3-tropinone.
-
Partial Saponification and Decarboxylation: The purified intermediate is then subjected to partial saponification and decarboxylation by gentle heating in dilute acid to yield [N-methyl-¹³C]-2-Carbomethoxy-3-tropinone.
Method 2: Carbomethoxylation of Tropinone using [carbonyl-¹³C]Dimethyl Carbonate
This method introduces a ¹³C label into the carbomethoxy group by reacting tropinone with a labeled source of the carbomethoxy group.
Experimental Protocol:
-
Preparation of the reaction mixture: To a solution of tropinone in an anhydrous aprotic solvent (e.g., toluene (B28343) or tetrahydrofuran), add a strong base such as sodium hydride or potassium tert-butoxide at 0°C under an inert atmosphere (e.g., argon).
-
Addition of labeled dimethyl carbonate: Slowly add a solution of [carbonyl-¹³C]Dimethyl carbonate (99 atom % ¹³C) in the same solvent to the reaction mixture.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford [2-carbomethoxy-¹³C]-2-Carbomethoxy-3-tropinone.
Quantitative Data for Synthesis
| Parameter | Method 1 (Estimated) | Method 2 (Estimated) |
| Starting Material | [¹³C]Methylamine HCl | [carbonyl-¹³C]Dimethyl carbonate |
| Overall Yield | 30-50% | 60-80% |
| Purity | >95% (after chromatography) | >95% (after chromatography) |
| Isotopic Enrichment | >98% | >98% |
Note: Yields are estimates based on literature for unlabeled syntheses and may vary depending on reaction scale and optimization.
Proposed Metabolic Pathways of this compound
Based on the known metabolism of structurally related tropane alkaloids like cocaine, the following metabolic pathways are proposed for this compound. The use of the labeled compound will be instrumental in confirming these pathways and quantifying the metabolites.
-
Reduction of the Ketone: The 3-oxo group can be stereoselectively reduced by tropinone reductase I (TR-I) or tropinone reductase II (TR-II) to yield the corresponding 3α- or 3β-hydroxy derivatives.
-
Hydrolysis of the Ester: The carbomethoxy group at the C-2 position is susceptible to hydrolysis by esterases to form the corresponding carboxylic acid metabolite.
-
N-Demethylation: The N-methyl group can be removed by cytochrome P450 enzymes to produce the nor-tropinone derivative.
These primary metabolic transformations can also occur in combination, leading to a variety of metabolites.
Experimental Workflow for Metabolic Studies
Caption: Experimental workflow for metabolic studies of labeled this compound.
Putative Metabolic Pathway of this compound
Caption: Putative metabolic pathway of this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis of labeled this compound and its application in metabolic studies. The ability to trace the metabolic fate of this key intermediate will significantly contribute to the understanding of tropane alkaloid pharmacology and aid in the development of safer and more effective drugs.
References
- 1. Methylamine (¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1617-0 [isotope.com]
- 2. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 3. 2-Carbomethoxy-3-(diarylmethoxy)-1 alpha H, 5 alpha H-tropane analogs: synthesis and inhibition of binding at the dopamine transporter and comparison with piperazines of the GBR series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Buy Dimethyl carbonate-(carbonyl-¹³C) 99 atom ¹³C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
Application Notes and Protocols for the Stereoselective Reduction of 2-Carbomethoxy-3-tropinone to Methylecgonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of 2-carbomethoxy-3-tropinone is a critical transformation in the synthesis of methylecgonine (B8769275), a key precursor to cocaine and its analogs. The stereochemistry at the C-3 position of the tropane (B1204802) ring is paramount for biological activity, making the control of this reduction essential. This document provides detailed application notes and experimental protocols for the chemical and enzymatic reduction of this compound, enabling researchers to select and implement the most suitable method for their synthetic goals.
Reaction Pathway
The reduction of the C-3 ketone in this compound yields two diastereomers: methylecgonine (the desired 3β-hydroxy isomer) and pseudo-methylecgonine (the 3α-hydroxy isomer).
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Carbomethoxy-3-tropinone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Carbomethoxy-3-tropinone via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from impurities. | TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane) to identify the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for this compound. |
| Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation. | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. | |
| Improper Column Packing: Channels or cracks in the silica (B1680970) gel bed can lead to an uneven flow of the mobile phase and poor separation. | Proper Packing Technique: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the stationary phase. | |
| Peak Tailing of this compound | Interaction with Acidic Silanol (B1196071) Groups: The basic nature of the tropinone (B130398) ring can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing the compound to elute slowly and result in a tailed peak.[1] | Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) (e.g., 0.1-1%), to the eluent. The TEA will compete with the analyte for binding to the active sites on the silica gel, improving the peak shape.[1] |
| Column Overloading: Too much sample can exacerbate peak tailing. | Decrease Sample Concentration: Try injecting a more dilute sample to see if the peak shape improves.[1] | |
| No Compound Eluting from the Column | Compound Degradation on Silica Gel: this compound may be unstable on acidic silica gel. | Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to neutralize the acidic sites. Alternatively, consider using a different stationary phase like alumina (B75360) (neutral or basic). |
| Incorrect Solvent Polarity: The eluent may be too non-polar to move the compound down the column. | Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. If you started with a low polarity solvent, you can create a gradient by slowly adding a more polar solvent. | |
| Multiple Mixed Fractions | Poor Separation: (See "Poor Separation" above). | Re-optimize Chromatography Conditions: If you have a large number of mixed fractions, it is often best to combine them, evaporate the solvent, and re-purify using optimized conditions. |
| Inadequate Fraction Collection: Collecting fractions that are too large can result in the mixing of separated compounds. | Collect Smaller Fractions: Reduce the volume of each collected fraction to better isolate individual components as they elute. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of tropane (B1204802) alkaloids.[2] However, due to the basic nature of this compound, which can lead to peak tailing, deactivated silica gel or neutral alumina can also be effective alternatives.
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase should provide good separation of your target compound from impurities. This is best determined by running preliminary TLC experiments with different solvent systems. A common starting point for tropane alkaloids is a mixture of a non-polar solvent like dichloromethane or chloroform (B151607) and a polar solvent like methanol.[2][3] The polarity is then gradually increased by increasing the proportion of the polar solvent.
Q3: My compound appears to be degrading on the column. What can I do?
A3: Degradation on the column is often due to the acidic nature of the silica gel. To mitigate this, you can:
-
Deactivate the silica gel: Wash the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent before packing the column.
-
Use an alternative stationary phase: Consider using neutral or basic alumina.
-
Work quickly: Do not let the compound remain on the column for an extended period.
Q4: How can I monitor the separation during the column chromatography process?
A4: The separation is monitored by collecting fractions and analyzing them by TLC. Spot each fraction on a TLC plate and run it in your optimized solvent system. Fractions containing the pure compound (as determined by a single spot at the correct Rf value) are then combined.
Q5: What is a typical yield and purity for this purification?
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of crude this compound.
1. Preparation of the Stationary Phase:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- For a 10 g sample of crude material, approximately 200-400 g of silica gel is a reasonable starting point.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
- Allow the solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent.
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the silica surface.
4. Elution:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions.
- If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. A suggested gradient could be starting with 100% dichloromethane and gradually increasing the percentage of methanol.[3]
5. Fraction Analysis:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
6. Product Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
identifying and minimizing byproducts in 2-Carbomethoxy-3-tropinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Carbomethoxy-3-tropinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal pH of the reaction mixture. The Robinson-Schöpf reaction is highly pH-dependent.[1] | Maintain the reaction pH within the optimal range of 4.5-5.5 using a citrate (B86180) buffer.[2] Regularly monitor and adjust the pH throughout the reaction. |
| Formation of 2,4-dicarbomethoxytropinone. This byproduct can form, reducing the yield of the desired product.[3][4] | Use methylamine (B109427) as its hydrochloride salt instead of the free base to suppress the formation of this byproduct.[4] |
| Polymerization of reactants. Unwanted polymerization can significantly reduce the yield of the target molecule.[5] | Employ a slow, dropwise addition of the aldehyde and ketone mixture to a refluxing solution of the amine.[2] Monitor the reaction closely and consider shorter reaction times, as prolonged reactions can favor byproduct formation.[2] |
| Suboptimal reaction temperature. Temperature can influence the reaction rate and the formation of byproducts.[6] | Start the reaction at a lower temperature and gradually increase it if the reaction is too slow. Lower temperatures generally favor the desired product over polymeric byproducts.[6] |
| Inefficient extraction of the product. The product may not be efficiently extracted from the aqueous reaction mixture. | Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) or chloroform.[2] An acidic back-extraction into an aqueous citric acid solution can improve purification and recovery.[2] |
Issue 2: Presence of Significant Amounts of Byproducts
| Potential Cause | Recommended Solution |
| Formation of 2,4-dicarbomethoxytropinone. | As mentioned above, use methylamine hydrochloride.[4] Purification can be achieved by fractional crystallization of the bitartrate (B1229483) salt, as this compound bitartrate is less soluble. |
| Formation of polymeric materials. These often appear as dark, tar-like substances.[4] | In addition to slow reagent addition and temperature control, ensure efficient stirring to prevent localized high concentrations of reactants. |
| Presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. |
| Formation of a high-boiling, liquid byproduct. This has been observed in the synthesis of the precursor, tropinone (B130398).[4] | Purify the crude product by vacuum distillation or column chromatography to separate the desired product from high-boiling impurities. |
Issue 3: Dark Coloration of the Reaction Mixture or Final Product
| Potential Cause | Recommended Solution |
| Polymerization. The formation of polymeric byproducts is often accompanied by the development of a dark brown or black color.[4] | Follow the recommendations for minimizing polymerization (slow addition, temperature control, use of methylamine salt). |
| Instability of the product. The free base of tropinone and its derivatives can be unstable and darken over time due to air oxidation or other degradation pathways. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. For long-term storage, consider converting it to a more stable salt form, such as the hydrochloride or bitartrate salt. |
| Presence of impurities from starting materials. | Use high-purity starting materials. Purify the tropinone precursor if necessary before proceeding with the synthesis of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most commonly reported byproducts are 2,4-dicarbomethoxytropinone and polymeric materials.[3][4] The formation of 2,4-dicarbomethoxytropinone is favored when using free methylamine, while polymeric substances can form under various conditions, especially with high concentrations of reactants or prolonged reaction times.[2][4]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture, allowing for the quantification of both the desired product and byproducts. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. The mass spectra of the separated components can be compared to spectral libraries for identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information about the components of the reaction mixture, enabling the unambiguous identification of byproducts like 2,4-dicarbomethoxytropinone by comparing the obtained spectra with known spectral data.
Q3: What is the optimal pH for the Robinson-Schöpf synthesis of this compound?
A3: The optimal pH for the Robinson-Schöpf reaction is generally in the range of 4.5 to 5.5.[2] Operating within this pH range, typically maintained with a citrate buffer, is crucial for maximizing the yield of the desired product and minimizing side reactions.
Q4: Are there alternative synthesis routes that might produce fewer byproducts?
A4: An alternative route involves the reaction of tropinone with a methylating agent like dimethyl carbonate in the presence of a strong base such as sodium hydride.[8] This method may offer a different byproduct profile and could be advantageous if the classical Robinson-Schöpf synthesis proves problematic.
Q5: How can I purify crude this compound?
A5: Several methods can be employed for purification:
-
Extraction: A common initial purification step is an acidic back-extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., citric acid solution) to transfer the basic product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.[2]
-
Crystallization: The product can be purified by crystallization, often as a salt. The bitartrate salt of this compound is crystalline and can be used for purification and resolution of enantiomers.[9]
-
Chromatography: Column chromatography over silica (B1680970) gel can be used to separate the desired product from byproducts.
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Distillation: Vacuum distillation can be effective for removing non-volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Robinson-Schöpf Condensation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
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Succinaldehyde (B1195056) (40% aqueous solution)
-
Acetonedicarboxylic acid monomethyl ester
-
Methylamine hydrochloride
-
Citric acid
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Sodium hydroxide
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Ethyl acetate
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Deionized water
Procedure:
-
Buffer Preparation: Prepare a citrate buffer solution with a pH between 4.5 and 5.5.
-
Reaction Setup: In a suitable reaction vessel, combine the succinaldehyde solution, acetonedicarboxylic acid monomethyl ester, methylamine hydrochloride, and the citrate buffer.
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Reaction: Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours). Monitor the reaction progress by TLC or HPLC.
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Extraction: Once the reaction is complete, extract the aqueous mixture multiple times with ethyl acetate.
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Purification (Acidic Back-Extraction): Combine the organic extracts and wash them with a citric acid solution. Separate the aqueous layer containing the protonated product.
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Isolation: Basify the aqueous layer with a suitable base (e.g., sodium carbonate solution) to a pH of 9-10. Extract the product back into an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by vacuum distillation, column chromatography, or crystallization of its bitartrate salt.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for managing common byproducts in the synthesis.
References
- 1. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. By-products and waste management in polymer synthesis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Page loading... [guidechem.com]
- 9. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
strategies for improving the yield of the Robinson-Schöpf reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Robinson-Schöpf reaction.
Troubleshooting Guide: Low Reaction Yield
Low or no yield in the Robinson-Schöpf reaction can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.
Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting low yields.
Caption: A flowchart for troubleshooting low yields in the Robinson-Schöpf reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Robinson-Schöpf reaction and how does it affect the yield?
A1: The optimal pH for the Robinson-Schöpf reaction is within the physiological range of 5-9.[1] Schöpf's work demonstrated that conducting the reaction at a pH of approximately 7 can significantly increase the yield to 70-85%.[2] The original synthesis by Robinson, which was not performed under buffered pH conditions, resulted in a much lower yield.[2] The use of a buffer, such as a calcium salt, can help maintain the optimal pH.
Q2: Why is acetonedicarboxylic acid used instead of acetone (B3395972), and what is its impact on the yield?
A2: Acetonedicarboxylic acid is more acidic than acetone, which facilitates the crucial enolate formation required for the Mannich reactions.[2] The use of acetonedicarboxylic acid or its salts (like calcium or ethyl dicarboxylic acetone) is a key factor in achieving higher yields.[2] Robinson's initial synthesis with acetone gave low yields, while the use of dicarboxylic acetone derivatives can increase yields to as high as 40% even under acidic conditions, and up to 85% at neutral pH.[2][3]
Q3: What are the recommended reaction temperatures?
A3: The Robinson-Schöpf reaction is typically carried out under mild conditions, often at room temperature. The biomimetic nature of the synthesis suggests that physiological temperatures are suitable. While specific optimization studies on temperature are not extensively documented in the provided search results, the reaction's success at ambient temperatures is a key feature.
Q4: Can other aldehydes be used in this reaction?
A4: Yes, other dialdehydes can be used to synthesize different tropane (B1204802) alkaloids. For example, glutaraldehyde (B144438) is used in place of succinaldehyde (B1195056) to synthesize pseudopelletierine.[1] However, formaldehyde (B43269) is generally not suitable.[1]
Q5: What are common side reactions that can lower the yield?
A5: The Robinson-Schöpf reaction involves a series of equilibria. Inefficient cyclization or polymerization of the aldehyde starting material can occur, especially if the pH is not optimal. The formation of side products can also complicate the purification process.
Q6: Are there any specific recommendations for the purification of the tropinone (B130398) product?
A6: Purification typically involves an initial extraction from the aqueous reaction mixture after basification. The provided protocol for pseudopelletierine synthesis suggests extraction with an organic solvent like methylene (B1212753) chloride, followed by drying and concentration.[1] Column chromatography using alumina (B75360) is also a recommended step for purification.[1]
Quantitative Data Summary
| Parameter | Condition | Yield (%) | Reference |
| pH | Acidic (Robinson) | Low | [2] |
| pH ~7 (Schöpf) | 70-85 | [2] | |
| pH 5-9 | High | [1] | |
| Key Reagent | Acetone (Robinson) | Low | [2] |
| Acetonedicarboxylic acid/salt | up to 85 | [2] |
Experimental Protocols
Key Experiment: Synthesis of Pseudopelletierine
This protocol is adapted from a known procedure for the synthesis of pseudopelletierine via the Robinson-Schöpf reaction.[1]
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of pseudopelletierine.
Methodology
-
Preparation of Glutaraldehyde Solution: In a suitable round-bottomed flask, combine concentrated hydrochloric acid and deoxygenated water. To this, add 2-ethoxy-3,4-dihydro-2H-pyran and stir vigorously to ensure complete hydrolysis to glutaraldehyde.[1]
-
Robinson-Schöpf Condensation: To the freshly prepared glutaraldehyde solution, add the following in order:
-
Water
-
A solution of methylamine hydrochloride in water.[1]
-
A solution of acetonedicarboxylic acid in water.[1]
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A buffer solution of disodium (B8443419) hydrogen phosphate dodecahydrate and sodium hydroxide (B78521) in water.[1]
-
-
Reaction Monitoring and Decarboxylation: Monitor the pH of the solution. The reaction proceeds through the formation of the bicyclic tropane skeleton, followed by decarboxylation to yield the final product.
-
Work-up and Purification:
-
After the reaction is complete, make the solution basic with sodium hydroxide.
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Extract the product multiple times with methylene chloride.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried solution using a rotary evaporator.
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Purify the concentrated extract by column chromatography on alumina, eluting with methylene chloride.
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Collect the eluate and evaporate the solvent to obtain the purified pseudopelletierine.[1]
-
References
troubleshooting common issues in the reduction of 2-Carbomethoxy-3-tropinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 2-Carbomethoxy-3-tropinone to methylecgonine (B8769275) and its stereoisomers.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during the experimental process.
Question 1: Why is the yield of the desired methylecgonine isomer unexpectedly low?
Answer:
Low yields can stem from several factors throughout the experimental process. A primary consideration is the choice of reducing agent, as this significantly influences the stereochemical outcome and overall efficiency. For instance, while sodium borohydride (B1222165) is a mild and selective reagent for reducing ketones to alcohols, it may lead to the formation of undesired stereoisomers with this compound[1]. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce both the ketone and the ester functional groups if not used in stoichiometric amounts, leading to a mixture of products and a lower yield of the desired methylecgonine[1].
Another critical factor is the potential for side reactions. The carbomethoxy group can be susceptible to hydrolysis, especially under basic conditions, which may be present during the workup. Additionally, using free methylamine (B109427) during the synthesis of the starting material, 2,4-dicarbomethoxytropinone, has been associated with the formation of dark, polymeric by-products, which can affect the purity and yield of the subsequent reduction step.
To troubleshoot low yields, consider the following:
-
Re-evaluate the reducing agent and reaction conditions: Refer to the data summary table below to select a reducing agent and conditions known to favor the desired isomer.
-
Control reaction stoichiometry: Particularly with powerful reducing agents like LiAlH4, ensure precise stoichiometric amounts are used to avoid over-reduction.
-
Optimize workup conditions: Use mild acidic or neutral conditions during extraction and purification to minimize hydrolysis of the ester group.
-
Ensure purity of starting material: Impurities in the this compound can lead to side reactions and lower yields.
Question 2: The diastereomeric ratio of the product mixture is not as expected. How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in the reduction of this compound is a common challenge. The stereochemical outcome is highly dependent on the reducing agent, solvent, and temperature.
-
Sodium Amalgam: This reducing agent is often reported to produce a mixture of (±)-ecgonine methyl ester and (±)-pseudoecgonine methyl ester. The ratio of these isomers can be influenced by the reaction conditions.
-
Catalytic Hydrogenation: Hydrogenation of racemic 2-carbomethoxytropinone in acetic acid has been reported to yield racemic alloecgonine methyl ester[2]. The choice of catalyst and solvent system is crucial for directing the stereochemistry.
-
Sodium Borohydride: While a convenient reducing agent, NaBH4 may not provide high stereoselectivity and can lead to the formation of undesired isomers[1].
To improve diastereoselectivity:
-
Thoroughly research and select the appropriate reducing system: Based on the desired stereoisomer, choose a reducing agent and solvent system that has been shown to favor its formation.
-
Control the reaction temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Consider enzymatic reduction: Biocatalytic reductions can offer high stereoselectivity.
Question 3: I am having difficulty separating the different methylecgonine stereoisomers. What purification strategies are effective?
Answer:
The separation of methylecgonine stereoisomers can be challenging due to their similar physical properties. Effective purification often requires a combination of techniques:
-
Column Chromatography: This is a common method for separating diastereomers. A variety of stationary phases (e.g., silica (B1680970) gel, alumina) and solvent systems can be employed. Method development will likely be required to achieve optimal separation. Solid-phase extraction (SPE) with mixed-mode columns has also been successfully used for the separation of cocaine and its metabolites, which could be adapted for methylecgonine isomers[3].
-
Recrystallization: Fractional crystallization can be an effective technique for separating diastereomers if a suitable solvent system can be found that selectively crystallizes one isomer, leaving the other in the mother liquor.
-
Derivatization: In some cases, derivatizing the mixture of isomers can alter their physical properties, making them easier to separate by chromatography. The derivatives can then be cleaved to yield the pure isomers.
Question 4: How can I monitor the progress of the reduction reaction effectively?
Answer:
Monitoring the reaction progress is crucial to determine the optimal reaction time and to avoid over-reduction or side reactions.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to monitor the disappearance of the starting material (this compound) and the appearance of the product(s)[4]. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool for monitoring the reaction. It can separate the different components of the reaction mixture and provide their mass spectra for identification. GC-MS can also be used to determine the ratio of different methylecgonine isomers in the product mixture[5][6].
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for monitoring the reaction and analyzing the product mixture. It can be particularly useful for separating and quantifying the different stereoisomers[7][8].
Data Summary
The following table summarizes quantitative data for different reduction methods of this compound. Please note that yields and diastereomeric ratios are highly dependent on the specific reaction conditions.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Diastereomeric Ratio (approx.) | Yield (%) | Reference |
| Sodium Amalgam (1.5%) | Water/H2SO4 | < 5 | 2.5 | (-)-Methylecgonine & Pseudoecgonine methyl ester | 2.4 : 1 | 32 (of hydrochloride salt) | [9] |
| Catalytic Hydrogenation (PtO2) | Acetic Acid | Room Temp | - | Racemic alloecgonine methyl ester | - | - | [2] |
| Sodium Borohydride | Methanol (B129727) | -30 | - | Predominantly (±)-allopseudoecgonine methyl ester | - | - | |
| Lithium Aluminum Hydride | Ether | - | - | Mixture including over-reduced products | Not specified | Low (for desired product) | [1] |
Experimental Protocols
1. Reduction with Sodium Amalgam
This protocol is a general representation based on literature descriptions.
-
Materials: (+)-2-carbomethoxy-3-tropinone bitartrate (B1229483), 1.5% sodium amalgam, aqueous sulfuric acid.
-
Procedure:
-
Dissolve (+)-2-carbomethoxy-3-tropinone bitartrate in water.
-
Cool the solution to below 5°C in an ice bath.
-
Slowly add 1.5% sodium amalgam to the stirred solution.
-
Maintain the pH of the reaction mixture between 3 and 4 by the dropwise addition of cold 30% sulfuric acid.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-3 hours).
-
Separate the mercury from the aqueous solution.
-
Adjust the pH of the aqueous solution to ~9 with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Extract the product mixture with an organic solvent (e.g., chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the isomers by column chromatography or fractional crystallization.
-
2. Reduction with Sodium Borohydride
This protocol is a general representation and may require optimization.
-
Materials: this compound, Methanol, Sodium Borohydride.
-
Procedure:
-
Dissolve this compound in methanol and cool the solution to -30°C in a dry ice/acetone bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a dilute acid (e.g., acetic acid or dilute HCl) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify the solution to pH ~9.
-
Extract the product mixture with an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the isomers by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers that can be formed from the reduction of this compound?
A1: The reduction of the ketone at the C-3 position and the existing stereocenter at the C-2 position can lead to the formation of several diastereomers, primarily methylecgonine, pseudoecgonine, alloecgonine, and allopseudoecgonine.
Q2: Can the ester group of this compound be accidentally reduced?
A2: Yes, strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce both the ketone and the ester group, leading to the corresponding diol. To avoid this, it is crucial to use milder, more selective reducing agents like sodium borohydride or to carefully control the stoichiometry of LiAlH4[1].
Q3: What analytical techniques are best for characterizing the products?
A3: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (1H and 13C): To determine the structure of the products and to ascertain the diastereomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products. GC-MS is particularly useful for separating and identifying the isomers[5][6][10][11].
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group and the ester functional group, and the absence of the ketone carbonyl from the starting material.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the different stereoisomers[7][8].
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety precautions should always be followed. Specifically:
-
Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Sodium amalgam is reactive and should be handled with care. The preparation of sodium amalgam is highly exothermic.
-
Strong reducing agents like LiAlH4 are water-reactive and pyrophoric. They must be handled under an inert atmosphere.
-
Be aware of the potential toxicity of the starting materials and products.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
References
- 1. Findlay's 2=carbomethoxytropinone article , Hive Serious Chemistry [chemistry.mdma.ch]
- 2. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ecgonine methyl ester, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid confirmation/quantitation of ecgonine methyl ester, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 10. Rapid detection of cocaine, benzoylecgonine and methylecgonine in fingerprints using surface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of 2-Carbomethoxy-3-tropinone Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Carbomethoxy-3-tropinone (2-CMT) enantiomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral separation of this compound?
A1: The primary methods for resolving the enantiomers of this compound are diastereomeric crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Q2: Which method is most suitable for large-scale separation?
A2: Diastereomeric crystallization is often the most practical and cost-effective method for large-scale separations due to its scalability and the relatively low cost of chiral resolving agents like tartaric acid.[1]
Q3: How can I determine the enantiomeric excess (ee) of my separated sample?
A3: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of a sample. This technique can separate and quantify the individual enantiomers, allowing for a precise calculation of ee.
Q4: What is a realistic expectation for yield and enantiomeric purity for these methods?
A4: For diastereomeric crystallization, yields and purity can be high, but optimization is often required. Enzymatic resolutions can achieve very high enantiomeric excess (>99% ee), but the theoretical maximum yield for the resolved substrate is 50%. Chiral HPLC is primarily an analytical technique but can be used for preparative separations, with yields depending on the scale and efficiency of the collection process.
Method 1: Diastereomeric Crystallization
This method involves the reaction of racemic this compound with a chiral resolving agent, most commonly (+)-tartaric acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
Troubleshooting Guide: Diastereomeric Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - The diastereomeric salts are too soluble in the chosen solvent. - Insufficient supersaturation. - Presence of impurities inhibiting nucleation. | - Screen different solvents or solvent mixtures. - Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which the salts are less soluble) dropwise. - Scratch the inside of the flask with a glass rod to induce nucleation. - Seed the solution with a small crystal of the desired diastereomeric salt. |
| Oiling out instead of crystallization | - The solution is too concentrated. - The cooling rate is too fast. - The solvent is not optimal. | - Dilute the solution with more solvent. - Allow the solution to cool more slowly to room temperature before further cooling. - Try a different solvent system. |
| Low yield of the desired diastereomer | - The desired diastereomeric salt has significant solubility in the mother liquor. - Incomplete crystallization. | - Optimize the solvent to minimize the solubility of the target salt. - Decrease the final crystallization temperature. - Increase the crystallization time. - Recover the resolving agent from the mother liquor for reuse. |
| Low enantiomeric excess (ee) of the product | - Co-crystallization of both diastereomeric salts. - Inefficient separation of the crystals from the mother liquor. | - Perform recrystallization of the obtained crystals. - Ensure thorough washing of the filtered crystals with a small amount of cold solvent. - Optimize the solvent and temperature to maximize the solubility difference between the diastereomers. |
Quantitative Data: Diastereomeric Crystallization
| Parameter | Value / Range | Notes |
| Resolving Agent | (+)-Tartaric Acid | A readily available and effective chiral resolving agent for 2-CMT.[1] |
| Solvent System | Chloroform / Water / Methanol (B129727) | An aqueous solution of tartaric acid is used to form the diastereomeric salts, with methanol added to facilitate crystallization.[1] |
| Optimal Methanol Concentration | ~6.1 L of MeOH / kg of 2-CMT | This ratio has been found to optimize both yield and purity.[1] |
| Expected Yield | Variable, can be optimized | Yield is dependent on the precise conditions and the number of recrystallization steps. |
| Expected Purity | Substantially pure crystalline (+)-2-carbomethoxytropinone bitartrate (B1229483) can be obtained.[1] | Purity can be improved with subsequent recrystallizations. |
Experimental Protocol: Diastereomeric Crystallization
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Salt Formation: Dissolve racemic this compound in a water-immiscible organic solvent such as chloroform. Prepare an aqueous solution of (+)-tartaric acid. Vigorously mix the two solutions to facilitate the formation of the diastereomeric salts in the aqueous phase.[1]
-
Phase Separation: Separate the aqueous phase containing the diastereomeric salts of 2-CMT with (+)-tartaric acid.[1]
-
Crystallization: To the aqueous phase, slowly add methanol while stirring. The optimal amount is approximately 6.1 liters of methanol per kilogram of 2-CMT free base. Allow the mixture to stir for 16-24 hours to facilitate the crystallization of the less soluble diastereomeric salt, (+)-2-carbomethoxytropinone bitartrate.[1]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Liberation of Free Base: Dissolve the collected crystals in water and adjust the pH to 2.0 or higher to liberate the free base, (+)-2-Carbomethoxy-3-tropinone. Extract the product with an organic solvent.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Experimental Workflow: Diastereomeric Crystallization
Caption: Workflow for the diastereomeric crystallization of 2-CMT.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. While specific literature for 2-CMT is scarce, protocols for similar tropinone (B130398) derivatives can be adapted.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inappropriate enzyme selection. - Non-optimal pH or temperature. - Enzyme denaturation by the solvent. - Presence of enzyme inhibitors. | - Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia). - Optimize the reaction temperature and pH of the buffer. - Use a more biocompatible organic solvent or a biphasic system. - Ensure all reagents and solvents are of high purity. |
| Low enantioselectivity (low ee) | - The chosen enzyme is not highly selective for the substrate. - The acyl donor is not suitable. | - Screen different enzymes. - Try different acyl donors (e.g., vinyl acetate, isopropenyl acetate). - Optimize the reaction temperature; lower temperatures often increase selectivity. |
| Slow reaction rate | - Insufficient enzyme concentration. - Poor mass transfer in a biphasic system. | - Increase the amount of enzyme. - Improve agitation to increase the interfacial area between the aqueous and organic phases. |
| Difficulty separating the product and unreacted substrate | - Similar polarities of the acylated product and the starting material. | - Optimize the chromatographic separation method (e.g., column chromatography) for the separation of the product mixture. |
Quantitative Data: Enzymatic Kinetic Resolution of Tropinone Derivatives
| Parameter | Value / Range | Notes |
| Enzyme | Lipases (e.g., from Pseudomonas cepacia, Candida antarctica) | These have shown good activity and selectivity for tropinone derivatives. |
| Acyl Donor | Vinyl acetate | Commonly used and effective acyl donor. |
| Solvent | Organic solvents (e.g., toluene, THF) or biphasic systems | The choice of solvent can significantly impact enzyme activity and stability. |
| Temperature | 25-40 °C | Optimization is crucial; lower temperatures can enhance enantioselectivity. |
| Expected Conversion | ~50% (for the resolved substrate) | The theoretical maximum for a kinetic resolution. |
| Expected Enantiomeric Excess (ee) | Can be >99% | High ee values have been reported for the enzymatic resolution of similar compounds. |
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: In a suitable flask, dissolve racemic this compound in an organic solvent (e.g., toluene).
-
Enzyme Addition: Add a lipase (B570770) (e.g., from Pseudomonas cepacia) to the solution.
-
Acylation: Add an acyl donor, such as vinyl acetate, to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24-72 hours), monitoring the reaction progress by chiral HPLC.
-
Work-up: Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated enantiomer from the unreacted enantiomer using standard chromatographic techniques (e.g., flash column chromatography).
-
Purity Analysis: Determine the enantiomeric excess of both the product and the unreacted starting material by chiral HPLC.
Experimental Workflow: Enzymatic Kinetic Resolution
References
optimizing reaction conditions for the synthesis of 2-CMT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-ethanamine (2-CMT). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-CMT?
A1: The most common and direct synthesis of 2-CMT involves a two-step process. The first step is the synthesis of the 2-chlorophenothiazine (B30676) core. The second, and key, step is the N-alkylation of 2-chlorophenothiazine with a suitable N,N-dimethylethanamine derivative, typically 2-chloro-N,N-dimethylethanamine, in the presence of a base.
Q2: Which base is most effective for the N-alkylation step?
A2: Several bases can be used for the N-alkylation of 2-chlorophenothiazine. The choice of base can significantly impact reaction time and yield. Strong bases like sodamide (NaNH₂) are effective, as are alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH).[1][2] For milder conditions and improved selectivity, the use of a phase transfer catalyst is recommended.[3]
Q3: What is the role of a phase transfer catalyst in this synthesis?
A3: A phase transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide or tetra-n-butyl ammonium (B1175870) hydrogen sulfate, facilitates the transfer of the reactants between two immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the 2-chlorophenothiazine).[1][2][4] This can lead to milder reaction conditions, reduced side reactions, and potentially higher yields.
Q4: What are the common side products in 2-CMT synthesis?
A4: The primary side products can include unreacted starting materials, over-alkylated products, and oxidation products. The phenothiazine (B1677639) ring is susceptible to oxidation, which can lead to the formation of sulfoxides.[3] Dimerization of 2-chlorophenothiazine has also been reported as a potential impurity.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the N-alkylation reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2] This allows for the determination of the optimal reaction time and helps to minimize the formation of degradation products from prolonged reaction times.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., wet solvent, old base).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting 2-chlorophenothiazine. | 1. Ensure all reagents and solvents are pure and dry. Use freshly prepared base solutions.2. Gradually increase the reaction temperature and monitor progress by TLC/HPLC.3. Extend the reaction time, monitoring periodically to avoid degradation.4. Purify the 2-chlorophenothiazine starting material before use. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high.2. The base is too strong or used in excess, leading to side reactions.3. The alkylating agent is reacting at other sites. | 1. Lower the reaction temperature.2. Use a milder base or a stoichiometric amount. Consider using a phase transfer catalyst for milder conditions.3. Optimize the reaction conditions to favor N-alkylation. |
| Product is Contaminated with a Greenish/Dark Impurity | Oxidation of the phenothiazine nucleus to form colored sulfoxide (B87167) byproducts. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]2. Degas solvents before use.3. Purify the final product using column chromatography or recrystallization. |
| Difficulty in Isolating the Product | 1. The product may be soluble in the aqueous phase if it is in a protonated/salt form.2. Emulsion formation during aqueous workup. | 1. Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent to ensure the product is in its free base form.2. Add a saturated brine solution to break up emulsions during the workup. |
Optimized Reaction Conditions
The following tables summarize optimized conditions for the key steps in 2-CMT synthesis, based on analogous reactions for similar phenothiazine derivatives.
Table 1: Synthesis of 2-Chlorophenothiazine
| Parameter | Condition | Notes |
| Reactants | m-chloro diphenylamine, Sulfur | |
| Catalyst | Iodine | Catalytic amount |
| Temperature | 110-150 °C | [5] |
| Reaction Time | ~5 hours | Monitor for cessation of H₂S evolution[6] |
| Yield | >70% | [5] |
| Purity | >99.7% | [5] |
Table 2: N-Alkylation of 2-Chlorophenothiazine to Synthesize 2-CMT
| Parameter | Condition 1 (Strong Base) | Condition 2 (Phase Transfer Catalysis) | Notes |
| Substrate | 2-Chlorophenothiazine | 2-Chlorophenothiazine | |
| Alkylating Agent | 2-chloro-N,N-dimethylethanamine | 2-chloro-N,N-dimethylethanamine | |
| Base | Sodamide (NaNH₂) | Sodium Hydroxide (aq. solution) | Potassium hydroxide can also be used.[1][2] |
| Catalyst | None | Tetrabutylammonium bromide | |
| Solvent | Toluene (B28343) or Xylene | Toluene | |
| Temperature | Reflux | 98 °C | [1][2] |
| Reaction Time | 6 hours (monitor by TLC) | 6 hours (monitor by TLC) | [1][2][4] |
| Yield | >80% | >90% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorophenothiazine
-
In a reaction vessel equipped with a reflux condenser and a gas outlet, combine m-chloro diphenylamine, sulfur, and a catalytic amount of iodine.
-
Slowly heat the mixture to 120 °C. Hydrogen sulfide (B99878) gas will be evolved and should be passed through a scrubber containing a sodium hydroxide solution.
-
Maintain the temperature for 5 hours, or until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture and dissolve it in a suitable solvent like chlorobenzene.
-
Decolorize with activated carbon, filter, and cool to induce crystallization.
-
Filter the solid product and dry to obtain 2-chlorophenothiazine.
Protocol 2: Synthesis of 2-CMT via N-Alkylation (Phase Transfer Catalysis)
-
To a reaction flask, add 2-chlorophenothiazine and toluene.
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Add an aqueous solution of sodium hydroxide and tetrabutylammonium bromide.
-
Heat the mixture to reflux with vigorous stirring to dehydrate the system.
-
Once dehydration is complete, add a toluene solution of 2-chloro-N,N-dimethylethanamine dropwise to the refluxing mixture over approximately 6 hours.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-CMT.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic workflow for 2-CMT.
Caption: Troubleshooting low yield in 2-CMT synthesis.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 5. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 6. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]
preventing the formation of polymeric byproducts in tropinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tropinone (B130398). The focus is on preventing the formation of polymeric byproducts and optimizing reaction conditions for a high yield of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during tropinone synthesis, offering potential causes and solutions to prevent the formation of polymeric byproducts and other impurities.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tropinone | Suboptimal pH: The reaction is highly sensitive to pH. | Adjust the pH of the reaction mixture to the optimal range of 4-5 using a citrate (B86180) buffer. Yields can decrease significantly outside of this range.[1] |
| Use of Acetone (B3395972) instead of Acetonedicarboxylic Acid: Acetone has lower acidity, leading to a less efficient reaction. | Replace acetone with acetonedicarboxylic acid. This has been shown to significantly improve yields. | |
| Incorrect Reaction Time or Temperature: The reaction may not have proceeded to completion, or side reactions may be favored at elevated temperatures. | Stir the reaction mixture at room temperature for at least 48 hours to ensure the reaction goes to completion. Avoid heating the reaction, as this can promote the formation of byproducts.[1] | |
| Formation of Polymeric Byproducts | High Reactant Concentration: High concentrations of reactants, particularly succinaldehyde (B1195056) and methylamine (B109427), can favor intermolecular side reactions leading to polymer formation. | Maintain appropriate stoichiometry and consider a slower, dropwise addition of methylamine to the reaction mixture. |
| Incorrect pH: Extremes in pH can catalyze side reactions. | Maintain the pH within the optimal 4-5 range.[1] | |
| Elevated Temperature: Higher temperatures can accelerate the rate of polymerization. | Conduct the reaction at room temperature. If byproduct formation is still an issue, consider cooling the reaction mixture. | |
| Difficulty in Product Isolation | Incomplete Extraction: The tropinone may not be fully extracted from the aqueous layer during work-up. | Ensure the aqueous layer is made sufficiently alkaline (pH ~11) with a saturated sodium carbonate solution before extraction with dichloromethane (B109758). Perform multiple extractions (at least 3x) to maximize recovery.[1] |
| Emulsion Formation during Extraction: The presence of polymeric materials can lead to the formation of emulsions, making phase separation difficult. | If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In some cases, filtration through a pad of celite may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the polymeric byproducts in tropinone synthesis?
A1: The polymeric byproducts in tropinone synthesis are primarily formed through undesired side reactions of the Mannich reaction. The Robinson-Schöpf synthesis is essentially a "double Mannich reaction".[2][3] These side reactions can involve the self-condensation of succinaldehyde, or reactions between the intermediates and the reactants, leading to the formation of higher molecular weight, often intractable, polymeric materials.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the Robinson-Schöpf synthesis can be effectively monitored using thin-layer chromatography (TLC).[1] A suitable eluent system should be developed to distinguish the tropinone product from the starting materials and major byproducts.
Q3: What is the optimal pH for the reaction and why is it so important?
A3: The optimal pH for the Robinson-Schöpf synthesis of tropinone is between 4 and 5.[1] This pH is crucial as it facilitates the formation of the necessary iminium ion from succinaldehyde and methylamine, a key intermediate in the reaction cascade, while minimizing side reactions that can lead to the formation of byproducts.
Q4: Can I use acetone instead of acetonedicarboxylic acid?
A4: While tropinone can be synthesized using acetone, the yields are generally lower. Acetonedicarboxylic acid acts as a "synthetic equivalent" to acetone and its dicarboxylic acid groups are "activating groups" that facilitate the ring-forming reactions.[2] The use of acetonedicarboxylic acid has been shown to increase the yield of tropinone significantly.
Q5: What is a suitable work-up procedure to purify the tropinone?
A5: A standard work-up procedure involves making the reaction mixture alkaline (pH ~11) with a saturated sodium carbonate solution. This deprotonates the tropinone, making it soluble in organic solvents. The product can then be extracted with a suitable solvent like dichloromethane. Further purification can be achieved through acid-base extraction.[1]
Data Presentation
The following table summarizes the effect of pH on the yield of tropinone in the Robinson-Schöpf synthesis.
| pH | Reaction Time (hours) | Temperature | Yield of Tropinone (%) |
| 3-11 | 72 | Room Temperature | >60 |
| 5 | 72 | Room Temperature | 80 (peak) |
| 4-5 | 48 | Room Temperature | High (Optimized) |
| 7 | Not Specified | Not Specified | 70-85 |
Experimental Protocols
Robinson-Schöpf Synthesis of Tropinone
This protocol is adapted from established methods for the one-pot synthesis of tropinone.
Materials:
-
Acetonedicarboxylic acid (14.6 g)
-
Succinaldehyde (8.6 g)
-
Methylamine hydrochloride (6.2 g)
-
Citrate buffer (pH 4-5)
-
Saturated sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a large round-bottom flask equipped with a magnetic stirrer, dissolve 14.6 g of acetonedicarboxylic acid in 100 mL of a buffered aqueous solution (pH 4-5, e.g., citrate buffer).[1]
-
To the stirred solution, add 8.6 g of succinaldehyde and 6.2 g of methylamine hydrochloride.[1]
-
Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, make the solution alkaline (pH ~11) by the careful addition of a saturated sodium carbonate solution.[1]
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.[1]
Purification of Tropinone by Acid-Base Extraction
This protocol describes a method for purifying crude tropinone from non-basic impurities.
Materials:
-
Crude tropinone
-
Dichloromethane
-
1 M Hydrochloric acid
-
2 M Sodium hydroxide (B78521) solution
Procedure:
-
Dissolve the crude tropinone in 100 mL of dichloromethane.
-
Extract the organic solution with 1 M hydrochloric acid (3 x 50 mL). The basic tropinone will move into the aqueous layer as its hydrochloride salt.[1]
-
Wash the combined acidic aqueous layers with 50 mL of dichloromethane to remove any neutral impurities.[1]
-
Make the aqueous layer basic (pH ~10) by the addition of a 2 M sodium hydroxide solution.[1]
-
Extract the free base tropinone back into dichloromethane (3 x 75 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield purified tropinone.
Visualizations
References
Technical Support Center: Scale-Up of 2-Carbomethoxy-3-tropinone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Carbomethoxy-3-tropinone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound production, focusing on two primary synthesis routes: the carboxymethylation of tropinone (B130398) and the Robinson-Schöpf synthesis.
Issue 1: Low Yield of this compound
Q: Our reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can we troubleshoot this?
A: Low yields during scale-up can stem from several factors related to reaction kinetics, mass transfer limitations, and side reactions.
Possible Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitation system is adequate for the vessel size and viscosity of the reaction mixture. Consider using baffles to improve mixing. For the carboxymethylation of tropinone, vigorous stirring is crucial for the efficient interaction of the reactants.
-
-
Poor Temperature Control: Exothermic reactions, if not properly controlled at scale, can lead to temperature gradients and the formation of degradation products.
-
Solution: Implement a robust temperature control system. For the carboxymethylation using sodium hydride and dimethyl carbonate, a gradual addition of reagents and efficient cooling are essential to maintain the desired reaction temperature.
-
-
Suboptimal pH in Robinson-Schöpf Synthesis: The Robinson-Schöpf reaction is highly pH-sensitive. Deviations from the optimal pH range can drastically reduce the yield.
-
Solution: Carefully monitor and control the pH of the reaction mixture. The use of a buffer system, such as a citrate (B86180) buffer, is recommended to maintain the pH in the optimal range of 4-5.[1]
-
-
Impure Starting Materials: The quality of tropinone or the precursors for the Robinson-Schöpf synthesis can significantly impact the yield.
-
Solution: Ensure all starting materials meet the required purity specifications. Impurities in tropinone can interfere with the carboxymethylation reaction.
-
Issue 2: High Levels of Byproduct Formation
Q: We are observing a significant amount of a major byproduct in our crude product. How can we identify and minimize its formation?
A: The most common byproduct in the carboxymethylation of tropinone is 2,4-dicarbomethoxytropinone. In the Robinson-Schöpf synthesis, polymeric materials are a frequent issue.
Troubleshooting Byproduct Formation:
-
2,4-Dicarbomethoxytropinone Formation: This byproduct arises from the reaction of this compound with another molecule of dimethyl carbonate.
-
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess of tropinone relative to dimethyl carbonate. Optimize the reaction time and temperature to favor the formation of the desired product. Shorter reaction times and lower temperatures can help minimize the formation of the dicarbomethoxy byproduct.[2]
-
-
Formation of Polymeric Resins: In both synthesis routes, but particularly when using free methylamine (B109427) in the Robinson-Schöpf reaction, the formation of dark, resinous byproducts can occur.[2]
-
Solution: For the Robinson-Schöpf synthesis, use methylamine hydrochloride instead of free methylamine to minimize polymerization.[2] Proper pH control and temperature management are also crucial. In the carboxymethylation route, avoiding excessively high temperatures can reduce the formation of degradation polymers.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: We are struggling to isolate a pure product from the reaction mixture at a large scale. What purification strategies are effective?
A: The purification of this compound at scale often involves liquid-liquid extraction and crystallization, which can be challenging.
Purification Strategies:
-
Inefficient Extraction: Scaling up extractions can lead to the formation of emulsions and incomplete separation of layers.
-
Solution: A "double extraction" procedure can be effective. First, extract the crude product into an organic solvent like chloroform (B151607). Then, re-extract the product into an acidic aqueous solution to form a soluble salt. This allows for washing of the organic impurities. Finally, basify the aqueous layer and re-extract the pure product into an organic solvent. This method can significantly reduce the volume of solvent required for exhaustive extraction.[3]
-
-
Poor Crystallization: Obtaining a crystalline product can be difficult, and the product may initially separate as an oil.
-
Solution: For purification, consider converting the racemic this compound to a diastereomeric salt, such as the bitartrate (B1229483) salt, by reacting it with a chiral acid like (+)-tartaric acid.[4] This often facilitates crystallization and allows for the separation of enantiomers if required. The choice of crystallization solvent is also critical; mixtures of solvents like methanol (B129727) and water may be effective.[4]
-
Issue 4: Stereochemical Control
Q: How can we control the stereochemistry during the synthesis and isolation of this compound?
A: this compound has multiple stereoisomers, and controlling the stereochemistry is crucial for its use in the synthesis of specific biologically active molecules.
Strategies for Stereochemical Control:
-
Diastereomeric Salt Resolution: As mentioned, reacting the racemic mixture with a chiral resolving agent like (+)-tartaric acid allows for the selective crystallization of one diastereomeric salt, enabling the separation of the enantiomers.[4]
-
Chromatographic Separation: While less common for large-scale production due to cost, chiral column chromatography can be used to separate enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the carboxymethylation of tropinone?
A1: The primary safety concern is the use of sodium hydride, which is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[5][6] The reaction with dimethyl carbonate is also exothermic. At a large scale, the risk of a thermal runaway reaction increases if the heat generated is not effectively removed. It is crucial to have a robust cooling system, controlled addition of reagents, and an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[7]
Q2: What is the optimal pH for the Robinson-Schöpf synthesis of tropinone, a precursor to this compound?
A2: The Robinson-Schöpf reaction is highly pH-dependent, with optimal yields typically achieved in a buffered solution at a pH between 4 and 5.[1] Maintaining a stable pH is critical for minimizing side reactions and maximizing the yield of the tropinone core.
Q3: Can you provide a typical yield for the large-scale synthesis of this compound?
A3: In a patented large-scale example utilizing the Robinson-Schöpf-based approach, a yield of approximately 78% of racemic this compound was reported, starting from 31.4 kg of acetonedicarboxylic acid anhydride (B1165640).[4] Yields can vary depending on the specific process and scale.
Q4: How can the progress of the reaction be monitored at a large scale?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any major byproducts.
Q5: What is the typical appearance of crude this compound?
A5: The crude product obtained after the initial reaction and work-up is often a deep brown, oily substance.[7] This coloration is due to the presence of impurities and polymeric byproducts.
Quantitative Data Summary
| Parameter | Lab Scale (Carboxymethylation) | Pilot/Industrial Scale (Robinson-Schöpf based) | Reference(s) |
| Starting Material | Tropinone | Acetonedicarboxylic acid anhydride | [7],[4] |
| Key Reagents | Sodium hydride, Dimethyl carbonate | Succinaldehyde, Methylamine HCl | [7],[4] |
| Typical Yield | ~89% | ~78% | [7],[4] |
| Reaction Temperature | 70°C to reflux | Ambient temperature (e.g., 20°C) | [7],[4] |
| Reaction Time | ~4.5 hours | ~2.5 - 4 hours for precursor formation | [7],[4] |
| Common Byproducts | 2,4-dicarbomethoxytropinone | Polymeric resins | [2] |
| Purification Method | Extraction, Rotary Evaporation | Extraction, Diastereomeric Salt Crystallization | [7],[4] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Racemic this compound (Based on Robinson-Schöpf approach)
This protocol is adapted from a patented industrial process.[4]
Materials:
-
2,5-Dimethoxytetrahydrofuran (B146720) (33.87 kg)
-
0.2 N Sulfuric acid (150 L)
-
Acetonedicarboxylic acid anhydride (31.4 kg)
-
Methanol (100 L)
-
Citric acid (60.0 kg)
-
Sodium hydroxide (B78521) (26.7 kg)
-
Water (225 L)
-
Methylamine hydrochloride (25.0 kg)
-
Chloroform
-
Ammonium (B1175870) hydroxide
Procedure:
-
Preparation of Succindialdehyde Solution: In a suitable reactor, add 33.87 kg of 2,5-dimethoxytetrahydrofuran to 150 L of 0.2 N sulfuric acid with vigorous stirring. Stir the mixture at ambient temperature for 2.5 hours.
-
Preparation of Acetonedicarboxylic Acid Monomethyl Ester Solution: In a separate vessel, add 31.4 kg of acetonedicarboxylic acid anhydride to 100 L of methanol cooled to 5°C with vigorous stirring. Allow the solution to warm to ambient temperature and stir for 45 minutes.
-
Preparation of Buffer Solution: In another reactor, prepare a citrate buffer by dissolving 60.0 kg of citric acid and 26.7 kg of sodium hydroxide in 225 L of water. Cool the solution to 20°C.
-
Robinson-Schöpf Reaction: To the cooled citrate buffer, add the succindialdehyde solution, followed by the acetonedicarboxylic acid monomethyl ester solution, and finally 25.0 kg of methylamine hydrochloride. Stir the reaction mixture at ambient temperature. Monitor the reaction for completion.
-
Extraction and Purification:
-
Cool the reaction mixture to 5°C and adjust the pH to approximately 9 with ammonium hydroxide.
-
Extract the aqueous mixture four times with 60 L of chloroform.
-
Combine the chloroform extracts and stir with 8 kg of silica gel for 20 minutes, then filter.
-
The resulting chloroform solution contains racemic this compound. The yield can be determined by evaporating an aliquot. A typical yield is around 37.7 kg (approximately 78%).
-
Protocol 2: Purification of Racemic this compound via Diastereomeric Salt Crystallization
This protocol is a continuation of the synthesis described above.[4]
Materials:
-
Chloroform solution of (rac)-2-Carbomethoxy-3-tropinone (from Protocol 1)
-
(+)-Tartaric acid (28.69 kg)
-
Water (62.2 L)
-
Methanol (191.5 L)
Procedure:
-
Salt Formation: Add the chloroform solution containing approximately 37.7 kg of (rac)-2-Carbomethoxy-3-tropinone to a solution of 28.69 kg of (+)-tartaric acid in 62.2 L of water. Stir the mixture vigorously for 5-10 minutes.
-
Phase Separation: Separate and discard the chloroform phase. The aqueous phase now contains the diastereomeric bitartrate salts of this compound.
-
Crystallization: Dilute the aqueous phase with 191.5 L of methanol and stir slowly for about 20 hours to induce crystallization.
-
Isolation: Collect the crystalline (+)-2-carbomethoxy-tropinone bitartrate by filtration and dry the product.
Visualizations
Synthesis Pathway: Carboxymethylation of Tropinone
Caption: Carboxymethylation of tropinone to yield this compound.
Experimental Workflow: Robinson-Schöpf Synthesis and Purification
Caption: Workflow for the Robinson-Schöpf based synthesis and purification.
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Page loading... [guidechem.com]
analytical methods for detecting impurities in 2-Carbomethoxy-3-tropinone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Carbomethoxy-3-tropinone. Our goal is to help you resolve common analytical challenges and ensure the accuracy and reliability of your impurity detection methods.
Troubleshooting Guides
Encountering issues during your analytical runs can be frustrating. This guide provides a structured approach to troubleshooting common problems encountered during the analysis of this compound and its impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Troubleshooting Common HPLC and GC Issues
| Observation | Potential Cause | Recommended Solution & Quantitative Data Example |
| HPLC: Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte with active sites on the column; Inappropriate mobile phase pH. | Adjust mobile phase pH. For this compound (a basic compound), a mobile phase pH of 3-4 can improve peak shape. Example: A peak for a known impurity shows a tailing factor of 2.5 at pH 7. Adjusting the mobile phase to pH 3.5 reduces the tailing factor to 1.2. |
| HPLC: Drifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a constant temperature. Example: Retention time for the main peak shifts by >2% over a sequence. Stabilizing the column temperature at 30°C reduces the shift to <0.5%. |
| HPLC: Ghost Peaks | Contamination in the mobile phase, injector, or sample carryover. | Run a blank gradient to identify the source of contamination. Clean the injector port and autosampler needle. Example: A ghost peak appears in the blank run with an area of 5000 units. After flushing the system with a strong solvent, the ghost peak area is reduced to <100 units. |
| GC: Broad Peaks | Slow injection speed; Column degradation or contamination. | Use a faster injection speed. Bake out the column at a high temperature (within its limits) to remove contaminants. Example: The peak width for a tropinone (B130398) impurity is 0.5 minutes. After a column bake-out, the peak width is reduced to 0.2 minutes. |
| GC: No Peaks or Very Small Peaks | Leak in the system; Decomposed sample. | Check for leaks at the injector, column fittings, and detector using an electronic leak detector. Confirm sample integrity. Example: Expected peak area for a 10 ppm standard is ~50,000 units, but the observed area is <5,000. A leak is found at the inlet, and after fixing, the area increases to the expected value. |
| GC-MS: Poor Fragmentation/Incorrect Mass Spectra | MS source is dirty; Inappropriate ionization energy. | Clean the ion source. Ensure the ionization energy is set appropriately (typically 70 eV for electron ionization). Example: The relative abundance of a key fragment ion (m/z 94) for a suspected impurity is 20% lower than the reference spectrum. After cleaning the ion source, the relative abundance matches the reference spectrum within 5%. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are recommended starting methods for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of known impurities and the detection of new, non-volatile impurities.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a this compound sample?
A1: Common impurities can originate from the starting materials, by-products of the synthesis, or degradation products.[1][2] Potential impurities include:
-
Tropinone: A common precursor in the synthesis.[3]
-
2,4-Dicarbomethoxytropinone: A potential by-product from the reaction.[1]
-
Stereoisomers: Different stereoisomers of 2-carbomethoxytropinone may be present.[1]
-
Hydrolysis products: Saponification of the carbomethoxy group can lead to the corresponding carboxylic acid.[4]
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., chloroform, methanol) may be present.[4]
Q2: My HPLC chromatogram shows a new, unexpected peak. How do I identify it?
A2: To identify an unknown peak, a systematic approach is necessary.
-
Check for Contamination: First, run a blank injection to ensure the peak is not from the system or solvent.
-
Mass Spectrometry: The most effective method is to use a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.
-
Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradation product. If the peak area increases under specific stress conditions, it provides clues about its nature.
-
Spiking Study: If you have a reference standard for a suspected impurity, spike your sample with it. If the peak area of the unknown peak increases, it confirms its identity.
Q3: How can I improve the resolution between this compound and a closely eluting impurity in my HPLC method?
A3: Improving resolution can be achieved by several strategies:
-
Optimize Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient can increase separation.
-
Change Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The change in selectivity might resolve the peaks.
-
Adjust pH: Modifying the pH of the mobile phase can change the ionization state of the analytes and improve separation.
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and resolution, but will also increase run time.
-
Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a longer column/smaller particle size can provide better resolution.
Q4: Is it necessary to use both HPLC and GC for impurity profiling of this compound?
A4: Using both HPLC and GC is highly recommended for comprehensive impurity profiling.
-
HPLC is best suited for non-volatile and thermally labile compounds.
-
GC is excellent for volatile and semi-volatile impurities, such as residual solvents and certain by-products. Employing both techniques provides a more complete picture of the impurity profile of your sample.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common analytical issues.
Caption: A logical workflow for troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Analysis of the Willstätter and Robinson-Schöpf Syntheses of Tropinone
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular frameworks is a paramount concern. The tropane (B1204802) alkaloid core, central to molecules like cocaine and atropine, has been a target of synthetic chemists for over a century. Two landmark syntheses of tropinone (B130398), a key intermediate in the synthesis of these alkaloids, are the Willstätter synthesis and the Robinson-Schöpf synthesis. This guide provides a detailed comparative analysis of these two approaches, highlighting their key differences in efficiency, methodology, and conceptual underpinnings.
At a Glance: A Quantitative Comparison
The disparity in the overall efficiency of the two syntheses is stark. The Willstätter synthesis, while a monumental achievement of its time, is a lengthy and low-yielding process. In contrast, the Robinson-Schöpf synthesis, particularly with Schöpf's modifications, offers a remarkably efficient and elegant one-pot procedure.
| Parameter | Willstätter Synthesis (to Tropinone) | Robinson-Schöpf Synthesis (to Tropinone) |
| Starting Material | Cycloheptanone (B156872) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid (or acetone) |
| Number of Steps | ~15[1][2] | 1 (one-pot)[3][4] |
| Overall Yield | 0.75%[1][2][3] | Initially 17%, improved to >90%[2][3] |
| Key Reaction Type | Multi-step classical transformations | Double Mannich Reaction[3][5] |
| Biomimetic | No | Yes[3][4] |
The Willstätter Synthesis: A Herculean Effort in Structure Elucidation
First reported by Richard Willstätter in 1901, the total synthesis of tropinone and subsequently cocaine was a landmark achievement that confirmed the structure of these complex natural products.[3][6][7] The synthesis is a testament to the perseverance and ingenuity of early 20th-century chemists, who lacked the sophisticated analytical tools available today.
The lengthy, multi-step process begins with cycloheptanone and involves a series of classical organic reactions to construct the bicyclic tropane skeleton.[1][3] While historically significant, the arduous nature and extremely low overall yield of 0.75% render this synthesis impractical for the large-scale production of tropinone.[1][2][3]
Experimental Protocol: A Conceptual Overview of the Willstätter Synthesis
A detailed, step-by-step experimental protocol for the complete Willstätter synthesis is extensive. The following provides a high-level conceptual workflow for the construction of the tropinone intermediate:
-
Ring Contraction and Functionalization: The synthesis commences with the multi-step conversion of cycloheptanone to suberone.
-
Introduction of the Nitrogen Atom: The nitrogen atom is introduced via a series of reactions, eventually forming a piperidine (B6355638) ring.
-
Bicyclic Ring Formation: The key bicyclic tropane skeleton is formed through an intramolecular cyclization reaction.
-
Oxidation to Tropinone: The final step involves the oxidation of an intermediate to yield tropinone.
The Robinson-Schöpf Synthesis: A Paradigm of Biomimetic and One-Pot Chemistry
In stark contrast to Willstätter's linear approach, Sir Robert Robinson's 1917 synthesis of tropinone is a masterpiece of synthetic efficiency and elegance.[3][4] It is a one-pot reaction that mimics the presumed biosynthetic pathway of tropinone in plants, making it a classic example of a biomimetic synthesis.[3][4]
The reaction brings together three simple, achiral starting materials—succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone)—in an aqueous solution to construct the complex tropinone molecule in a single step.[3][8] The initial reported yield was a respectable 17%, which was later significantly improved to over 90% through optimizations, most notably by Clemens Schöpf, who demonstrated the reaction's efficacy under physiological pH conditions.[2][3][5][9] Schöpf's work showed that the yield peaked at around 80% at a pH of 5.[10]
The core of the Robinson-Schöpf synthesis is a tandem or "double" Mannich reaction.[3][5] This powerful carbon-carbon bond-forming reaction allows for the rapid assembly of the bicyclic tropane core.
Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone
The following protocol is a generalized representation of the Robinson-Schöpf synthesis.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Buffer solution (pH ~5)
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A buffered aqueous solution is prepared and the pH is adjusted to approximately 5.
-
Methylamine hydrochloride and acetonedicarboxylic acid are dissolved in the buffer solution.
-
Succinaldehyde is then added to the reaction mixture.
-
The reaction is allowed to stir at room temperature for a designated period (e.g., 24-48 hours).
-
Upon completion, the reaction mixture is made basic and extracted with an organic solvent.
-
The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield crude tropinone.
-
The crude product can be further purified by distillation or crystallization.
Visualizing the Synthetic Pathways
To better illustrate the fundamental differences in the synthetic strategies, the following diagrams depict the logical workflows of both the Willstätter and Robinson-Schöpf syntheses.
Caption: High-level workflow of the multi-step Willstätter synthesis of tropinone.
Caption: The one-pot convergence of the Robinson-Schöpf synthesis of tropinone.
Conclusion
The Willstätter and Robinson-Schöpf syntheses of tropinone represent two vastly different eras and philosophies in organic synthesis. The Willstätter synthesis, while a monumental feat of its time, is a long and inefficient route that is now primarily of historical and pedagogical interest. In contrast, the Robinson-Schöpf synthesis stands as a timeless example of elegance and efficiency. Its biomimetic, one-pot nature, and high yields make it the vastly superior method for the practical synthesis of tropinone and a cornerstone in the study of tandem reactions and biomimetic synthesis. For researchers in drug development, the principles of efficiency and atom economy embodied in the Robinson-Schöpf approach remain highly relevant in the quest for sustainable and cost-effective synthetic routes to complex pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 6. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]
- 7. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 9. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 10. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
A Comparative Guide to the Reactivity of 2-Carbomethoxy-3-tropinone and Tropinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Carbomethoxy-3-tropinone and its parent compound, tropinone (B130398). Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, particularly in the development of tropane (B1204802) alkaloid-based therapeutics. This document summarizes key experimental data, provides detailed protocols for representative reactions, and visualizes relevant chemical transformations and biological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and tropinone is presented in Table 1. The presence of the carbomethoxy group at the C-2 position in this compound significantly influences its molecular weight, formula, and polarity, which in turn affects its reactivity.
| Property | This compound | Tropinone |
| Molecular Formula | C₁₀H₁₅NO₃[1] | C₈H₁₃NO[2] |
| Molecular Weight | 197.23 g/mol [1] | 139.19 g/mol [2] |
| IUPAC Name | Methyl (1S,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate[1] | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one[2] |
| CAS Number | 36127-17-0 | 532-24-1[2] |
| Appearance | White to off-white solid | Colorless crystalline solid[3] |
| Melting Point | 104 °C[4] | 42.5 °C[4] |
Comparative Reactivity Analysis
The introduction of an electron-withdrawing carbomethoxy group at the C-2 position of the tropinone skeleton has a profound impact on the reactivity of the adjacent C-3 carbonyl group and the overall molecule.
Nucleophilic Addition to the Carbonyl Group
The carbonyl group in both molecules is susceptible to nucleophilic attack. However, the electrophilicity of the C-3 carbonyl carbon in this compound is expected to be higher than in tropinone due to the inductive effect of the adjacent ester group. This suggests that this compound may react faster with nucleophiles.
Enolate Formation
Tropinone can be deprotonated at the α-carbons (C-2 and C-4) to form an enolate. The presence of the carbomethoxy group at C-2 in this compound significantly increases the acidity of the C-2 proton, making enolate formation at this position more favorable compared to tropinone. This regioselectivity is a key factor in the synthesis of cocaine and its analogues.
Reduction of the Carbonyl Group
The reduction of the ketone functionality is a critical step in the synthesis of many biologically active tropane alkaloids. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the substitution pattern on the tropane ring.
In a biological context, the reduction of tropinone and methylecgonone (this compound) is catalyzed by specific enzymes. For instance, MecgoR, an aldo-keto reductase, catalyzes the reduction of methylecgonone to methylecgonine (B8769275) and tropinone to 3β-tropine (pseudotropine).[5]
Experimental Protocols
Detailed experimental protocols for key reactions are provided below to facilitate the reproduction of these transformations in a laboratory setting.
Protocol 1: Sodium Borohydride (B1222165) Reduction of Tropinone
This protocol describes the reduction of the ketone in tropinone to the corresponding alcohol, tropine.
Materials:
-
Tropinone
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve tropinone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room temperature for 20 minutes.[6]
-
Pour the reaction mixture into a separatory funnel.
-
Rinse the flask with dichloromethane and add it to the separatory funnel.[6]
-
Add deionized water and two pipettes of 3 M sodium hydroxide solution to the separatory funnel.[6]
-
Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]
Protocol 2: Enolate Formation of Tropinone and Aldol (B89426) Addition
This protocol details the formation of the lithium enolate of tropinone using lithium diisopropylamide (LDA) and its subsequent reaction with benzaldehyde (B42025).
Materials:
-
Tropinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LDA by slowly adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).
-
Add a solution of tropinone in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of benzaldehyde in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldol product.
Visualizations
The following diagrams illustrate key concepts related to the chemistry and biology of tropinone and its derivatives.
Caption: Biosynthetic pathway of major tropane alkaloids.
Caption: Experimental workflow for the reduction of tropinone.
Signaling Pathways
Tropane alkaloids, including derivatives of this compound such as cocaine, exert their biological effects by interacting with various components of the nervous system. A primary target is the dopamine (B1211576) transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, these compounds increase the concentration of dopamine in the synapse, leading to enhanced dopaminergic signaling. This mechanism is central to the psychostimulant effects of cocaine.
The binding affinity of tropane derivatives to the dopamine transporter is a key determinant of their potency. Structure-activity relationship studies have shown that modifications at the C-2 and C-3 positions of the tropane ring significantly influence DAT binding. For example, certain 2-carbomethoxy-3-phenyltropane analogs exhibit high affinity for the dopamine transporter.[7]
Conclusion
The presence of a carbomethoxy group at the C-2 position fundamentally alters the reactivity of the tropinone scaffold. This compound exhibits enhanced electrophilicity at the C-3 carbonyl and increased acidity at the C-2 position, making it a versatile intermediate for the synthesis of a wide range of tropane alkaloids. A thorough understanding of these reactivity differences is essential for the rational design and synthesis of novel therapeutic agents targeting the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. WO2021148598A1 - Method for the preparation of n-monofluoroalkyl tropanes and their use - Google Patents [patents.google.com]
- 4. 2-Carbomethoxytropinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 2-Carbomethoxy-3-tropinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-carbomethoxy-3-tropinone scaffold, a core component of cocaine and its analogs, has been the subject of extensive research aimed at understanding its diverse biological activities and developing novel therapeutic agents. Derivatives of this tropane (B1204802) skeleton have shown significant promise as potent and selective ligands for monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), making them valuable tools for neuroscience research and potential candidates for the treatment of neuropsychiatric disorders, including substance abuse. This guide provides a comparative overview of the biological activity of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
I. Monoamine Transporter Binding Affinity
The primary biological target for many this compound derivatives is the dopamine transporter (DAT), with varying affinities for the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). The structure-activity relationship (SAR) of these compounds is complex, with small structural modifications often leading to significant changes in binding affinity and selectivity.
Substitutions at the 3β-phenyl ring and the 2β-position of the tropane skeleton have been extensively explored to modulate monoamine transporter affinity. Generally, increased lipophilicity at the 2β-position enhances binding affinity for the DAT.[1] Furthermore, the nature and position of substituents on the 3β-phenyl ring play a crucial role in determining selectivity for DAT, SERT, and NET.[2][3][4] For instance, certain substitutions on a 3β-phenyltropane analog can yield compounds with high affinity for both DAT and SERT, but low affinity for NET.[2]
The following tables summarize the in vitro binding affinities (Ki, nM) of various this compound derivatives for the dopamine, serotonin, and norepinephrine transporters.
Table 1: Binding Affinities (Ki, nM) of 3β-(Substituted Phenyl)tropane-2β-carboxylic Acid Methyl Ester Derivatives
| Compound | 3β-Phenyl Substituent | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| 7a | 4-Methoxy | 6.5 (IC50) | 4.3 | 1110 |
| 8i | 4-Methoxy (with 2-(3-iodo-4-aminophenyl)ethyl ester at 2β) | 2.5 (IC50) | 3.5 | 2040 |
Data extracted from a study on 3-phenyltropane analogs.[2]
Table 2: Binding Affinities (Ki, nM) of N-Substituted 3α-(Diphenylmethoxy)tropane Derivatives
| Compound | N-Substituent | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| 1a | H | 12 | >10,000 | 1,200 |
| 1b | CH3 | 15 | 8,500 | 980 |
| 1c | Allyl | 25 | >10,000 | 2,500 |
| 1d | Benzyl | 30 | >10,000 | 3,100 |
| 1e | Propylphenyl | 50 | >10,000 | 4,200 |
| 1f | Butylphenyl | 40 | >10,000 | 3,800 |
Data extracted from a study on N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes.[5]
II. In Vivo Activity: Locomotor Stimulation
The interaction of this compound derivatives with the dopamine transporter often translates to stimulant effects on the central nervous system, which can be quantified by measuring locomotor activity in animal models. The potency of these compounds to induce locomotor stimulation is typically expressed as the ED50 value (the dose required to produce 50% of the maximal effect).
Studies have shown that potent 3β-phenyltropane analogs of cocaine exhibit cocaine-like discriminative stimulus effects and stimulate locomotor activity.[6] The behavioral effects of these analogs are often equipotent with cocaine.[1]
Table 3: Locomotor Stimulant Effects (ED50, mg/kg) of 2-Substituted 3β-Phenyltropane Derivatives in Mice
| Compound | 2β-Substituent | ED50 (mg/kg) |
| 4 | CH2CH3 | ~1.0 |
| 6 | CH2CH2CH3 | ~1.0 |
| 7 | CH=CH2 | ~3.0 |
| Cocaine | - | ~3.0 |
Data extracted from a study on 2-substituted 3β-phenyltropane derivatives.[1]
III. Analgesic Potential
While the primary focus of research on this compound derivatives has been on their psychostimulant and DAT-inhibiting properties, the broader class of tropane alkaloids has a long history of use for their analgesic effects.[7] Some cocaine analogs have been investigated for their local anesthetic properties, which are distinct from their central stimulant effects.[8] Although specific data on the analgesic properties of a wide range of this compound derivatives is limited, the structural similarity to other centrally acting agents suggests this is an area worthy of further investigation.
IV. Experimental Protocols
A. In Vitro Monoamine Transporter Binding Assay
This protocol is a generalized procedure for determining the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters using radioligand binding assays.
1. Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for SERT and NET) or cells expressing the respective transporters.
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds at various concentrations.
-
Non-specific binding determination agent (e.g., 10 µM cocaine for DAT).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare membrane homogenates from the appropriate brain tissue or cells.
-
In a multi-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding agent.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).[9]
B. Locomotor Activity Assay in Mice
This protocol outlines a general method for assessing the stimulant effects of this compound derivatives by measuring locomotor activity in mice.
1. Animals:
-
Male Swiss-Webster mice (or other appropriate strain).
2. Apparatus:
-
Open-field activity chambers equipped with infrared beam detectors or video tracking software.
3. Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle (e.g., saline) to the mice via the desired route (e.g., intraperitoneal, oral).
-
Immediately place each mouse into an individual open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-response relationship for locomotor stimulation and calculate the ED50 value.[10]
V. Signaling Pathway and Experimental Workflow Visualizations
The primary mechanism of action for the majority of the discussed this compound derivatives is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels in the synaptic cleft. This, in turn, enhances dopaminergic signaling.
Caption: Inhibition of the Dopamine Transporter by this compound Derivatives.
Caption: General Experimental Workflow for Evaluating this compound Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and monoamine transporter affinity of new 2beta-carbomethoxy-3beta-[aryl or heteroaryl]phenyltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(2''-, 3''- or 4''-substituted) biphenyltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent substituted-3 beta-phenyltropane analogs of cocaine have cocaine-like discriminative stimulus effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of cocaine analogues - Wikipedia [en.wikipedia.org]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discriminative Stimulus and Locomotor Effects of Para-Substituted and Benzofuran Analogs of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Carbomethoxy-3-tropinone
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of synthetic intermediates is a cornerstone of modern drug discovery and development. 2-Carbomethoxy-3-tropinone (2-CMT), a key precursor in the synthesis of cocaine and its analogs, requires meticulous characterization to ensure the integrity of subsequent research and development activities. This guide provides a comparative overview of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 2-CMT, supplemented with data on alternative spectroscopic methods.
Performance Comparison: NMR and MS in the Analysis of this compound
The synergistic use of NMR and MS provides a comprehensive understanding of the molecular structure of 2-CMT. While NMR elucidates the carbon-hydrogen framework and the connectivity of atoms, MS provides information on the molecular weight and elemental composition, and offers insights into the molecule's fragmentation patterns.
Table 1: Comparison of Primary Structural Validation Techniques for this compound
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical and magnetic environment of the nuclei. | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. |
| Information Provided | Detailed information on molecular structure, including the number and types of atoms, their connectivity, and stereochemistry. | Precise molecular weight, elemental composition, and fragmentation patterns that aid in structural elucidation. |
| Strengths | Unambiguous structure determination, non-destructive. | High sensitivity, small sample requirement, and compatibility with chromatographic separation techniques. |
| Limitations | Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming for complex molecules. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS (MS/MS) and reference standards. |
Experimental Data for this compound
Precise spectroscopic data is essential for the unequivocal identification of this compound. The following tables summarize the expected and reported data from NMR and MS analyses.
Table 2: ¹H and ¹³C NMR Spectral Data for Tropane (B1204802) Alkaloids
| Tropinone | ¹³C Chemical Shift (ppm) |
| C1, C5 | 60.5 |
| C2, C4 | 48.9 |
| C3 (C=O) | 215.1 |
| C6, C7 | 34.8 |
| N-CH₃ | 40.5 |
Note: The introduction of the carbomethoxy group at the C2 position in 2-CMT would significantly alter the chemical shifts of the neighboring carbons (C1, C2, C3) and their attached protons.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅NO₃[1] |
| Molecular Weight | 197.23 g/mol [1] |
| Major Fragmentation Pathways (Predicted) | - Loss of the carbomethoxy group (-COOCH₃) - Cleavage of the tropane ring structure |
| Key Fragment Ions (m/z) | - [M]+• at m/z 197 - Fragments corresponding to the tropane skeleton |
Alternative Spectroscopic Techniques
Beyond NMR and MS, other spectroscopic methods can provide complementary information for the structural validation of 2-CMT.
Table 4: Alternative Spectroscopic Methods for Structural Analysis
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the carbonyl (C=O) of the ketone and ester, and C-N and C-O bonds. For 2-CMT, characteristic strong absorption bands for the ketone and ester carbonyl groups are expected. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry. This technique is contingent on the ability to grow high-quality single crystals of the compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the NMR and MS analysis of tropane alkaloids, which can be adapted for 2-CMT.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-CMT in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the spectra to assign all proton and carbon signals and determine the compound's structure.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of 2-CMT in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample introduction and separation.
-
Ionization: Employ an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern. For more detailed structural information, perform tandem MS (MS/MS) experiments to isolate and fragment specific ions.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the structural components of the molecule.
Workflow for Structural Validation
The logical flow of experiments is critical for efficient and comprehensive structural elucidation.
Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound.
Signaling Pathway of Analysis
The interplay between different analytical techniques provides a robust validation of the chemical structure.
Caption: The convergence of data from NMR, MS, and IR leads to a validated molecular structure.
References
Quantitative Analysis of 2-Carbomethoxy-3-tropinone in Plant Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals working with plant extracts containing tropane (B1204802) alkaloids, the accurate quantification of specific compounds is paramount. This guide provides a detailed comparison of the primary analytical methodologies for the quantitative analysis of 2-Carbomethoxy-3-tropinone, a key intermediate in the biosynthesis of cocaine and other tropane alkaloids.[1][2] The comparison focuses on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their performance, supported by experimental data for structurally related tropane alkaloids.
Methodological Comparison: HPLC-MS/MS vs. GC-MS
The choice between HPLC-MS/MS and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix complexity, and throughput needs. HPLC-MS/MS is often considered the gold standard for trace-level quantification in complex matrices due to its high sensitivity and selectivity, while GC-MS presents a robust alternative, particularly for quality control of raw plant materials where concentrations may be higher.[3]
Table 1: At-a-Glance Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase, followed by mass analysis. |
| Analyte Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for tropane alkaloids.[3] |
| Derivatization | Generally not required. | Often necessary (e.g., silylation) to increase volatility and thermal stability.[4][5] |
| Sensitivity | High sensitivity, often achieving lower limits of detection.[3] | Good sensitivity, but can be influenced by derivatization efficiency. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally less prone to matrix effects compared to HPLC-MS/MS.[3] |
| Sample Throughput | Can be adapted for high-throughput analysis. | Can be more time-consuming due to the derivatization step.[3] |
Quantitative Performance Data
The following tables summarize representative quantitative performance data for the analysis of tropane alkaloids closely related to this compound, providing an expected performance benchmark for the analytical methods.
Table 2: Representative Performance Data for HPLC-MS/MS Methods
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| Atropine (B194438) | 0.10 - 50.00 ng/mL | 0.02 - 0.7 ng/g | 0.10 - 2.3 ng/g | 90 - 100 | ≤ 13 | [3][6] |
| Scopolamine | 0.10 - 50.00 ng/mL | 0.02 - 0.7 ng/g | 0.10 - 2.3 ng/g | 93 - 95 | ≤ 13 | [3][6] |
| Cocaine | 0.05 - 50 ng/mL | - | 0.05 ng/mL | 87 - 122 | 2 - 13 | [7] |
Table 3: Representative Performance Data for GC-MS Methods
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| Tropane Alkaloids (general) | 10 - 5000 ng/mL | 5.0 ng/mL | 10 ng/mL | > 80 | - | [4] |
| Cocaine | - | 0.004 µg/mL | 0.008 µg/mL | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for sample preparation and analysis using HPLC-MS/MS and GC-MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a popular and efficient sample preparation technique for tropane alkaloids in plant matrices.[8][9]
-
Homogenization: Weigh 1 g of the homogenized and lyophilized plant material into a 50 mL centrifuge tube. For fresh samples, use a larger amount and hydrate (B1144303) lyophilized samples.[6]
-
Extraction: Add 10 mL of acetonitrile (B52724) (with 1% acetic acid) and 10 mL of water. Vortex for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.[10]
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., C18 and MgSO₄). Vortex for 1 minute and centrifuge.[10]
-
Final Extract: The resulting supernatant is ready for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a classic and effective method for cleaning up complex plant extracts.[11]
-
Extraction: Extract 1 g of homogenized plant material with 10 mL of 0.1 M HCl via sonication. Centrifuge and collect the supernatant.[11]
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by 0.1 M HCl.[11]
-
Sample Loading: Load the acidic extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 0.1 M HCl and then with methanol to remove interferences.[11]
-
Elution: Elute the tropane alkaloids with 5% ammonium (B1175870) hydroxide (B78521) in methanol.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.
HPLC-MS/MS Analysis Protocol
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5-20 µL.[9]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
GC-MS Analysis Protocol
-
Derivatization: The extracted and dried sample residue is derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) to increase the volatility of this compound.[5]
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C and ramping up to 285°C.
-
Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound using HPLC-MS/MS and GC-MS.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2,3-Dehydrococaine: not a direct precursor of cocaine in Erythroxylum coca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards Greener Sample Preparation: A Review on Micro-QuEChERS Advances and Applications in Food, Environmental, and Biological Matrices | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating the Reduction of 2-Chloroadenine-2'-C-methyl-2'-deoxyribonucleoside: A Comparative Guide to Potential Reducing Agents
For researchers, scientists, and professionals in drug development, the selective reduction of halogenated nucleosides is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of potential reducing agents for 2-chloroadenine-2'-C-methyl-2'-deoxyribonucleoside, a compound of interest in antiviral and anticancer research. While direct experimental data for this specific molecule is not extensively available in published literature, this comparison is built upon established methodologies for structurally similar 2-chloropurine nucleosides.
The primary goal of the reduction is the dehalogenation at the C2 position of the purine (B94841) ring, yielding 2'-C-methyl-2'-deoxyadenosine. The choice of reducing agent is paramount to ensure high efficacy, selectivity, and minimal side product formation. This guide explores three principal classes of reducing agents: catalytic hydrogenation, radical reductants, and organoselenium compounds.
Comparative Efficacy of Potential Reducing Agents
The following table summarizes the potential reducing agents, their typical reaction conditions, and reported efficacies for the reduction of analogous 2-chloropurine nucleosides. This data provides a foundation for selecting a suitable method for the reduction of 2-chloroadenine-2'-C-methyl-2'-deoxyribonucleoside.
| Reducing Agent Class | Specific Reagent(s) | Substrate Example(s) | Typical Reaction Conditions | Reported Yield (%) | Key Considerations |
| Catalytic Hydrogenation | Palladium on charcoal (Pd/C) | 2-Amino-6-chloropurine (B14584) | H₂ gas (100 psi), 50°C, aqueous NaOH | 83 | Mild conditions, high yield, requires specialized hydrogenation equipment.[1] |
| Radical Reductants | Tributyltin hydride (n-Bu₃SnH) with a radical initiator (e.g., AIBN) | 2-Chloro-2',3'-dideoxyadenosine | Inert solvent (e.g., toluene), elevated temperature | Not explicitly stated, but effective for deoxygenation | Can be toxic and difficult to remove tin byproducts; suitable for substrates sensitive to catalytic hydrogenation.[2] |
| Organoselenium Compounds | Naphthyl-based organoselenium compounds with a reducing agent (e.g., NaBH₄) | 5-Halogenated pyrimidine (B1678525) nucleosides | Phosphate buffer (pH 7), 37°C | Rate-dependent on halogen and nucleoside structure | Catalytic in nature, operates under mild aqueous conditions; efficacy for purines needs to be established.[3] |
Experimental Protocols for Key Reduction Methods
Detailed experimental procedures are crucial for the successful implementation of these reduction strategies. Below are generalized protocols for catalytic hydrogenation and radical reduction, which can be adapted for 2-chloroadenine-2'-C-methyl-2'-deoxyribonucleoside.
Protocol 1: Catalytic Hydrogenation using Palladium on Charcoal
This method is adapted from the reduction of 2-amino-6-chloropurine.[1]
Materials:
-
2-Chloroadenine-2'-C-methyl-2'-deoxyribonucleoside
-
5% Palladium on charcoal (Pd/C)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Acetone
-
Hydrogenation apparatus
Procedure:
-
Dissolve 2-chloroadenine-2'-C-methyl-2'-deoxyribonucleoside and a molar excess of sodium hydroxide in deionized water.
-
Transfer the solution to a hydrogenation vessel containing 5% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to approximately 100 psi.
-
Heat the reaction mixture to 50°C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, carefully filter off the catalyst.
-
Acidify the filtrate to a neutral or slightly acidic pH (e.g., pH 5.5) with 2M HCl to precipitate the product.
-
Isolate the precipitated product by filtration, wash with cold water and acetone, and dry under vacuum.
Protocol 2: Radical Reduction using Tributyltin Hydride
This protocol is based on the reduction of 2-chloro-2',3'-dideoxyadenosine.[2]
Materials:
-
2-Chloroadenine-2'-C-methyl-2'-deoxyribonucleoside
-
Tributyltin hydride (n-Bu₃SnH)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (B28343)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve 2-chloroadenine-2'-C-methyl-2'-deoxyribonucleoside in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add a molar excess of tributyltin hydride and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to remove the tin byproducts and isolate the desired reduced nucleoside.
Visualizing the Reduction Process
To better understand the chemical transformation and experimental workflow, the following diagrams are provided.
Caption: Chemical transformation in the reduction of 2-chloroadenine-2'-C-methyl-2'-deoxyribonucleoside.
Caption: Step-by-step workflow for the catalytic hydrogenation of a 2-chloropurine nucleoside.
Signaling Pathways and Biological Relevance
The 2'-C-methyl modification in nucleosides is a key structural feature in a number of antiviral agents. For instance, 2'-C-methylated ribonucleosides are known to act as chain terminators of viral RNA-dependent RNA polymerase (RdRp).[4] The incorporation of the 2'-C-methyl nucleotide into the growing RNA chain prevents the RdRp active site from closing, thereby halting further nucleotide addition.[4] The reduction of 2-chloroadenine-2'-C-methyl-2'-deoxyribonucleoside to its adenine (B156593) analogue could be a crucial step in synthesizing compounds that target viral polymerases or other enzymes involved in nucleic acid metabolism. The 2-chloro substituent itself can influence the biological activity and toxicity of nucleoside analogues.[2] Therefore, comparing the biological effects of the chlorinated and non-chlorinated versions is a common strategy in drug discovery.
Caption: Proposed mechanism of viral replication inhibition by 2'-C-methylated nucleoside analogs.
References
- 1. US5066805A - Catalytic hydrogenation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-CMT and its Reduction Products: A Guide for Researchers
For Immediate Release
This publication provides a detailed spectroscopic comparison of 2-chloro-N-(2-methoxy-2-phenylethyl)-N-methylacetamide (2-CMT) and its primary reduction products. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by predicted spectroscopic data and detailed experimental protocols.
Introduction
2-CMT is a synthetic compound of interest with potential applications in various research fields. Understanding its chemical properties and those of its metabolites or degradation products is crucial for its development and safety assessment. Reduction is a common metabolic and synthetic transformation. This guide focuses on the spectroscopic differences between 2-CMT and two of its potential reduction products: the dechlorinated product, N-(2-methoxy-2-phenylethyl)-N-methylacetamide, and the fully reduced product, N-(2-methoxy-2-phenylethyl)-N-methylethanamine. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable tools for characterizing these compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-CMT and its reduction products. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-CMT | 7.25-7.40 | m | 5H | Phenyl-H |
| 4.50 | dd | 1H | CH-O | |
| 4.10 | s | 2H | Cl-CH₂ | |
| 3.80-4.00 | m | 2H | CH₂-N | |
| 3.30 | s | 3H | O-CH₃ | |
| 3.05 | s | 3H | N-CH₃ | |
| N-(2-methoxy-2-phenylethyl)-N-methylacetamide | 7.25-7.40 | m | 5H | Phenyl-H |
| 4.45 | dd | 1H | CH-O | |
| 3.75-3.95 | m | 2H | CH₂-N | |
| 3.28 | s | 3H | O-CH₃ | |
| 2.95 | s | 3H | N-CH₃ | |
| 2.10 | s | 3H | CO-CH₃ | |
| N-(2-methoxy-2-phenylethyl)-N-methylethanamine | 7.25-7.40 | m | 5H | Phenyl-H |
| 4.30 | dd | 1H | CH-O | |
| 3.25 | s | 3H | O-CH₃ | |
| 2.70-2.90 | m | 2H | CH₂-N (ethyl) | |
| 2.50-2.70 | m | 2H | CH₂-N (methoxy-phenylethyl) | |
| 2.40 | s | 3H | N-CH₃ | |
| 1.10 | t | 3H | CH₃ (ethyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-CMT | 168 | C=O (amide) |
| 140 | Quaternary Phenyl-C | |
| 128-129 | Phenyl-CH | |
| 82 | CH-O | |
| 57 | O-CH₃ | |
| 52 | CH₂-N | |
| 42 | Cl-CH₂ | |
| 36 | N-CH₃ | |
| N-(2-methoxy-2-phenylethyl)-N-methylacetamide | 170 | C=O (amide) |
| 141 | Quaternary Phenyl-C | |
| 127-129 | Phenyl-CH | |
| 83 | CH-O | |
| 57 | O-CH₃ | |
| 53 | CH₂-N | |
| 35 | N-CH₃ | |
| 22 | CO-CH₃ | |
| N-(2-methoxy-2-phenylethyl)-N-methylethanamine | 142 | Quaternary Phenyl-C |
| 127-129 | Phenyl-CH | |
| 84 | CH-O | |
| 57 | O-CH₃ | |
| 58 | CH₂-N (ethyl) | |
| 55 | CH₂-N (methoxy-phenylethyl) | |
| 42 | N-CH₃ | |
| 12 | CH₃ (ethyl) |
Table 3: Predicted Infrared (IR) Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2-CMT | 1650 | Strong | C=O (Amide) Stretch |
| 1250 | Medium | C-N Stretch | |
| 1100 | Strong | C-O Stretch | |
| 700 | Strong | C-Cl Stretch | |
| N-(2-methoxy-2-phenylethyl)-N-methylacetamide | 1645 | Strong | C=O (Amide) Stretch |
| 1255 | Medium | C-N Stretch | |
| 1105 | Strong | C-O Stretch | |
| N-(2-methoxy-2-phenylethyl)-N-methylethanamine | 2800-3000 | Strong | C-H (Alkyl) Stretch |
| 1260 | Medium | C-N Stretch | |
| 1110 | Strong | C-O Stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
| Compound | Predicted m/z of Molecular Ion [M]⁺ | Predicted Key Fragment Ions (m/z) |
| 2-CMT | 255/257 (due to ³⁵Cl/³⁷Cl isotopes) | 220 [M-Cl]⁺, 121 [C₈H₉O]⁺, 77 [C₆H₅]⁺ |
| N-(2-methoxy-2-phenylethyl)-N-methylacetamide | 221 | 121 [C₈H₉O]⁺, 86 [C₄H₈NO]⁺, 77 [C₆H₅]⁺ |
| N-(2-methoxy-2-phenylethyl)-N-methylethanamine | 207 | 121 [C₈H₉O]⁺, 72 [C₄H₁₀N]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to 16 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 240 ppm.
-
Use a 30-degree pulse width.
-
Employ proton decoupling.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.
-
GC-MS Conditions:
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the reduction pathways of 2-CMT and a general workflow for its spectroscopic analysis.
Comparative Bioactivity of Cocaine Analogues Derived from 2-Carbomethoxytropinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of a series of novel cocaine analogues derived from 2-carbomethoxytropinone (2-CMT). The data presented herein is compiled from preclinical studies and aims to facilitate the understanding of structure-activity relationships (SAR) and the potential therapeutic applications of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to enhance comprehension.
Introduction
Cocaine, a tropane (B1204802) alkaloid, exerts its potent psychostimulant effects primarily by inhibiting the reuptake of monoamine neurotransmitters, with a high affinity for the dopamine (B1211576) transporter (DAT), and significant affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. The development of cocaine analogues is a crucial area of research for understanding the neurobiology of addiction and for creating potential pharmacotherapies for cocaine abuse. 2-Carbomethoxytropinone (2-CMT) is a key intermediate in the synthesis of cocaine and its analogues.[1] This guide focuses on a series of C-1 substituted cocaine analogues synthesized from 2-CMT and compares their bioactivity to that of cocaine.
Bioactivity Data: Monoamine Transporter Binding Affinities
The primary mechanism of action for cocaine and its analogues is the inhibition of monoamine transporters. The binding affinities of C-1 substituted cocaine analogues for DAT, SERT, and NET were determined using radioligand binding assays. The results, presented as inhibitor constant (Kᵢ) values, are summarized in Table 1.
| Compound | C-1 Substituent | DAT Kᵢ (nM)[2] | SERT Kᵢ (nM)[2] | NET Kᵢ (nM)[2] |
| (-)-Cocaine | H | 326 ± 106 | 513 ± 143 | 358 ± 69 |
| Analog 2 | Methyl | 163 ± 23 | 435 ± 77 | 488 ± 101 |
| Analog 3 | Ethyl | 95.1 ± 17.0 | 1,106 ± 112 | 598 ± 179 |
| Analog 4 | n-Propyl | 871 ± 205 | 2,949 ± 462 | 796 ± 195 |
| Analog 5 | n-Pentyl | 1,272 ± 199 | 1,866 ± 400 | 1,596 ± 21 |
| Analog 6 | Phenyl | 32.3 ± 5.7 | 974 ± 308 | 1,980 ± 99 |
| Table 1: In vitro binding affinities of C-1 substituted cocaine analogues for human monoamine transporters. |
In Vivo Bioactivity: Locomotor Activity
A key characteristic of cocaine is its stimulant effect on locomotor activity. The C-1 substituted analogues were evaluated in mice to determine their effect on spontaneous locomotion. The results are presented in Table 2.
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity Effect[2] |
| (-)-Cocaine | 10, 30 | Significant increase |
| Analog 2 | 10, 30 | No significant effect |
| Analog 3 | 10, 30 | No significant effect |
| Analog 4 | 10, 30 | No significant effect |
| Analog 5 | 10, 30 | No significant effect |
| Analog 6 | 10, 30 | No significant effect |
| Table 2: In vivo effects of C-1 substituted cocaine analogues on locomotor activity in mice. |
Experimental Protocols
Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human DAT, SERT, or NET are cultured to confluency. The cells are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Radioligand Binding: The membrane preparations are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) at a concentration near its Kd value.
-
Competitive Inhibition: A range of concentrations of the unlabeled test compounds (cocaine analogues) are added to the incubation mixture to compete with the radioligand for binding to the transporters.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of the test compounds on spontaneous locomotor activity in mice.
Methodology:
-
Animals: Male Swiss-Webster mice are used for the study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared beams to detect horizontal and vertical movements.
-
Procedure:
-
Habituation: On the first day of testing, mice are habituated to the activity chambers for a period of 30-60 minutes.
-
Drug Administration: On the test day, mice are administered the test compound (cocaine or analogue) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, the mice are placed back into the activity chambers, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified period (e.g., 60-120 minutes).
-
-
Data Analysis: The total locomotor activity counts are collected and analyzed. Statistical comparisons are made between the drug-treated groups and the vehicle-control group to determine if the test compounds significantly alter locomotor activity.
Visualizations
Caption: General synthesis pathway for C-1 substituted cocaine analogues.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Carbomethoxy-3-tropinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2-Carbomethoxy-3-tropinone (2-CMT), a key intermediate in the synthesis of cocaine and related compounds. The selection of an appropriate analytical method is critical for ensuring accuracy, sensitivity, and reliability in research, quality control, and forensic applications. This document outlines typical performance data and detailed experimental protocols to assist in methodology selection and implementation.
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for GC-MS and LC-MS/MS methods for the analysis of tropane (B1204802) alkaloids and related compounds, which can be considered representative for the analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Linearity Range | 25 - 2000 ng/mL (R² > 0.99) |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | < 15% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Validation Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.99) |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Methodology
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the sample solution, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
LC-MS/MS Methodology
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of the sample solution, add an appropriate internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods described above.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Carbomethoxy-3-tropinone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Carbomethoxy-3-tropinone, a tropinone (B130398) derivative used in various research and synthetic applications.[1][2][3] Due to the absence of specific, publicly available disposal instructions in Safety Data Sheets (SDS), the following procedures are based on established best practices for the management of hazardous laboratory chemical waste.
I. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key data points.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₀H₁₅NO₃ | The presence of nitrogen may require specific disposal considerations, such as incineration, to prevent the formation of harmful nitrogen oxides. |
| Appearance | White to off-white solid | As a solid, it must be segregated from liquid waste.[4] |
| Solubility | Soluble in organic solvents | This property is important for selecting a suitable solvent for rinsing contaminated containers. |
| Chemical Class | Tropinone derivative, alkaloid, ketone, ester | As a tropane (B1204802) alkaloid derivative, it should be handled with care due to potential biological activity. Its ketone and ester functional groups suggest it may be reactive with certain classes of chemicals. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Assume Hazardous Nature: In the absence of definitive data, treat this compound as a hazardous chemical waste. This conservative approach ensures the highest level of safety.
-
Wear Appropriate PPE: At a minimum, personnel handling the waste should wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Step 2: Waste Segregation and Container Selection
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It should be collected as a separate solid hazardous waste.[7][8] Incompatible chemicals must be kept separate to prevent dangerous reactions.[5][9] For example, acids should not be mixed with bases.[7]
-
Choose a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (B3416737) (HDPE) container with a screw-on cap is a suitable choice.[4][10] The container must be in good condition, with no cracks or deterioration.[7]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a larger bin or tray, to contain any potential spills or leaks.[4][8]
Step 3: Labeling the Waste Container
-
Proper Labeling is Crucial: The waste container must be clearly labeled with the words "Hazardous Waste."[5][11]
-
Include Detailed Information: The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[5]
-
The date when the waste was first added to the container (accumulation start date).[9]
-
The name and contact information of the generating researcher or lab.
-
A clear indication of the physical state (solid).
-
Any known hazard characteristics (e.g., "Toxic," "Handle with Care").
-
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[7][10]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4][8][12]
-
Follow Accumulation Time Limits: Adhere to institutional and regulatory limits for the amount of time hazardous waste can be stored in the laboratory before it is collected for disposal.[4]
Step 5: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone).[12]
-
Collect the Rinsate: The solvent rinsate from the cleaning process must be collected and disposed of as liquid hazardous chemical waste.[12]
-
Deface the Label: After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash or recycling, as per your institution's policy.
Step 6: Arranging for Final Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal and will arrange for the collection of your labeled waste container.[11]
-
Use a Licensed Hazardous Waste Disposal Company: The final disposal of the chemical waste will be carried out by a licensed and certified hazardous waste management company. These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally responsible and compliant manner.[13]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
- 1. CAS 36127-17-0: 2-(Carbomethoxy)-3-tropinone | CymitQuimica [cymitquimica.com]
- 2. This compound|36127-17-0 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
